3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-iodobicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPITRLQRINPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of the Bicyclo[1.1.1]pentane (BCP) Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 3-iodo-bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 224584-16-1)
In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional, saturated scaffolds into drug candidates.[1] The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier bioisostere for traditional moieties like para-substituted benzene rings, internal alkynes, and tert-butyl groups.[2][3] Its rigid, cage-like structure imparts a unique set of advantages, including enhanced metabolic stability, improved solubility, and the ability to explore novel intellectual property space.[1][4]
The subject of this guide, 3-iodo-bicyclo[1.1.1]pentane-1-carboxylic acid, represents a highly valuable, bifunctional building block. It synergistically combines the desirable pharmacokinetic properties of the BCP scaffold with two orthogonal, synthetically versatile handles: a carboxylic acid for amide couplings and peptide synthesis, and an iodide at the opposing bridgehead, which serves as a prime reactive site for a host of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of its properties, a proposed synthetic strategy, analytical characterization, and its potential applications in drug discovery.
Physicochemical and Structural Data
While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably predicted based on its structure and the well-understood chemistry of its constituent functional groups.
| Property | Value / Description | Rationale / Citation |
| CAS Number | 224584-16-1 | Identifier |
| Molecular Formula | C₆H₇IO₂ | Derived from structure |
| Molecular Weight | 238.02 g/mol | Calculated from formula |
| Appearance | Predicted to be a white to off-white solid. | Based on similar carboxylic acids like podocarpic acid and 3-iodobenzoic acid.[5] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, MeOH, EtOAc). Low molecular weight carboxylic acids exhibit some water solubility.[6] | General properties of carboxylic acids. |
| Structure | A rigid bicyclo[1.1.1]pentane cage functionalized with a carboxylic acid group at one bridgehead carbon (C1) and an iodine atom at the opposing bridgehead (C3). | Core chemical structure |
Proposed Synthesis and Mechanistic Considerations
A practical and scalable synthesis of 3-iodo-BCP-1-carboxylic acid would logically commence from the well-established precursor, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be produced on a large scale.[4] The key challenge lies in the selective monofunctionalization of this symmetric diacid.
Experimental Protocol: A Plausible Synthetic Workflow
Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in a suitable alcohol solvent such as methanol (MeOH).[4]
-
Add a controlled amount of a catalyst, such as thionyl chloride (SOCl₂) (e.g., 1.0-1.2 equiv), dropwise at a controlled temperature (e.g., 0-10 °C) to favor mono-esterification over di-esterification.[4]
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material and formation of the desired mono-ester product, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
-
Work up the reaction by removing the solvent under reduced pressure and purifying the residue via column chromatography or recrystallization to isolate the pure mono-ester.
Step 2: Iododecarboxylation (Hunsdiecker-type Reaction)
The conversion of the remaining carboxylic acid to an iodide can be achieved via a modern, metal-free iododecarboxylation protocol, which avoids the use of toxic heavy metals.[7]
-
Dissolve the purified mono-ester from Step 1 (1.0 equiv) in a mixed solvent system, such as dichloromethane (CH₂Cl₂) and acetic acid (AcOH).
-
To this solution, add (diacetoxyiodo)benzene (PhI(OAc)₂) (approx. 1.2 equiv) and elemental iodine (I₂) (approx. 1.2 equiv).[7]
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) and monitor its progress by TLC or LC-MS. The reaction proceeds via a radical mechanism initiated by the hypervalent iodine reagent.[7]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is the methyl ester of the target molecule.
Step 3: Saponification (Ester Hydrolysis)
-
Dissolve the crude methyl 3-iodo-bicyclo[1.1.1]pentane-1-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylate.
-
Extract the final product, 3-iodo-bicyclo[1.1.1]pentane-1-carboxylic acid, with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product. Further purification can be achieved by recrystallization.
Caption: Key reaction pathways leveraging the dual functionality of the scaffold.
Safety, Handling, and Storage
As no specific Safety Data Sheet (SDS) for 3-iodo-BCP-1-carboxylic acid is publicly available, handling precautions must be based on the constituent functional groups: organic iodides and carboxylic acids.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [8][9]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [10]Avoid contact with skin and eyes. [8]In case of contact, rinse the affected area with copious amounts of water. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong bases, oxidizing agents, and sources of ignition. [8][10]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-iodo-bicyclo[1.1.1]pentane-1-carboxylic acid is a potent and strategically designed building block for modern drug discovery. It provides medicinal chemists with a pre-fabricated, rigid 3D scaffold that offers significant pharmacokinetic advantages over traditional aromatic systems. The orthogonal reactivity of the carboxylic acid and the bridgehead iodide allows for a modular and highly adaptable approach to the synthesis of novel, complex molecules. By leveraging this scaffold, researchers can rapidly access new chemical space and develop next-generation therapeutic candidates with potentially superior properties.
References
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Grygorenko, E. V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
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Sang, D., et al. (2021). Cleavage of Carboxylic Esters by Aluminum and Iodine. Organic Chemistry Portal. Available at: [Link]
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Scott, J. S., & Williams, J. M. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition. Available at: [Link]
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Li, Y., et al. (2020). Design, synthesis and biological evaluation of bicyclic carboxylic acid derivatives as IDO1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. Available at: [Link]
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De Vreese, R., et al. (2018). Mechanism of the reaction of carbodiimides with carboxylic acids. ResearchGate. Available at: [Link]
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Kimpur. (n.d.). Carboxylic Acids. Kimpur. Retrieved February 27, 2026, from [Link]
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Moriarty, T. P., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available at: [Link]
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Rust-Oleum. (n.d.). Safety Data Sheet. Rust-Oleum. Retrieved February 27, 2026, from [Link]
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Thornley, R. (2024, February 26). Interpret IR, Mass Spec and H NMR Data in Structural Analysis. YouTube. Available at: [Link]
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Kikushima, K., & Moriyama, K. (2018). Hypervalent iodine(III)-mediated decarboxylative acetoxylation at tertiary and benzylic carbon centers. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Cesa, S., et al. (2011). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. Molecules. Available at: [Link]
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Khan Academy. (n.d.). Carboxylic acid reactions overview. Khan Academy. Retrieved February 27, 2026, from [Link]
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Bakke, B. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
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Palii, S., et al. (2024). Synthesis, physicochemical properties and antimicrobial activity of a di-aminopropionic acid hydrogen tri-iodide coordination compound. RSC Advances. Available at: [Link]
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3M. (n.d.). Safety Data Sheet. 3M. Retrieved February 27, 2026, from [Link]
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Jarboe, L. R., & Royce, L. A. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. Available at: [Link]
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Chemistry LibreTexts. (2021, December 27). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. ResearchGate. Retrieved February 27, 2026, from [Link]
-
Goldman, O. L., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. Available at: [Link]
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Petkova, D., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. Available at: [Link]
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Castrol. (2025, October 21). Safety Data Sheet. Castrol. Available at: [Link]
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ResearchGate. (n.d.). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ResearchGate. Retrieved February 27, 2026, from [Link]
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ChemRxiv. (n.d.). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. Retrieved February 27, 2026, from [Link]
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Yoo, D. J., & Greenberg, M. M. (1995). Synthesis of Oligonucleotides Containing 3′-Alkyl Carboxylic Acids Using Universal, Photolabile Solid Phase Synthesis Supports. The Journal of Organic Chemistry. Available at: [Link]
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Escape from Flatland: A Technical Guide to Sp3-Rich Scaffolds in Drug Discovery
Topic: Sp3-Rich Scaffolds for Drug Discovery: Escaping Flatland Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and R&D Directors.
Executive Summary
The dominance of planar, aromatic-heavy molecules in historical compound libraries—often termed "Flatland"—has been identified as a significant contributor to high clinical attrition rates. While aromatic rings facilitate π-π stacking and are easy to synthesize via cross-coupling, they often suffer from poor aqueous solubility, metabolic liability, and non-specific binding (promiscuity).
This guide details the strategic shift toward Sp3-rich scaffolds (e.g., bicyclo[1.1.1]pentanes, spirocycles, and cubanes). By increasing the Fraction of Sp3 carbons (
The Flatland Problem: A Physicochemical Trap
The Aromatic Addiction
For decades, high-throughput synthesis (HTS) relied on Suzuki-Miyaura and Buchwald-Hartwig couplings, flooding libraries with flat, biaryl systems. While efficient, this created a bias:
-
Solubility: Planar molecules pack efficiently in the crystal lattice, increasing melting point (
) and decreasing aqueous solubility (General Solubility Equation). -
Promiscuity: Flat, hydrophobic surfaces tend to bind non-specifically to albumin, hERG, and P450s, leading to toxicity and rapid clearance.
The Sp3 Solution ( )
Lovering et al. (2009) introduced the
Key Correlation: Analysis of the GVK Bio database revealed that compounds successfully transitioning from Discovery
| Metric | Flatland (Low | Sp3-Rich (High | Impact |
| Solubility | Low (High Lattice Energy) | High (Disrupted Packing) | Improved Bioavailability |
| Selectivity | Low (Planar Binding) | High (3D Shape Match) | Reduced Off-Target Effects |
| Metabolism | High (Aromatic Oxidation) | Low (Unless labile sites exist) | Extended Half-Life ( |
| Chirality | Often Achiral | Often Chiral | Higher Specificity |
Strategic Scaffolds: The Bioisostere Toolkit
To "escape" without losing binding affinity, we employ saturated bioisosteres —3D scaffolds that mimic the vectors of aromatic rings but possess Sp3 character.
Bicyclo[1.1.1]pentane (BCP)[4][5][6][7][8]
-
Geometry: The distance between bridgehead carbons (~1.85 Å) is shorter than a p-phenyl ring (~2.8 Å), but the exit vectors are perfectly linear (
). -
Advantage: BCPs are metabolic "rocks."[5] They lack the
-cloud susceptible to oxidative metabolism.[5]
Cubane ( )
-
Geometry: The C1-C4 distance (2.72 Å) is a near-perfect match for the benzene diagonal.[5]
-
Advantage: Despite high strain energy (~160 kcal/mol), cubanes are kinetically stable and offer unique lipophilicity modulation.
Spirocycles
-
Mimic: Gem-disubstituted systems.[5]
-
Geometry: Forces substituents into orthogonal planes.[5]
-
Advantage: Rigidifies the backbone, reducing the entropic penalty of binding (
).
Visualization: The "Escape" Logic
The following diagram illustrates the decision matrix for transitioning from a flat hit to a 3D lead.
Figure 1: Decision tree for replacing aromatic moieties with Sp3-rich scaffolds based on vector analysis.
Detailed Protocol: Synthesis of 1,3-Disubstituted BCPs
One of the most powerful ways to access Sp3 space is converting [1.1.1]propellane into functionalized BCPs. The following protocol describes a Strain-Release Radical Addition using photoredox catalysis. This method is superior to traditional organometallic approaches due to mild conditions and functional group tolerance.[5]
Methodology: Mercapto-BCP Synthesis via ATRA (Atom Transfer Radical Addition)
This protocol installs a sulfur handle (for further coupling) and a functionalized alkyl group across the BCP core.
Reaction Class: Strain-Release Radical Addition.[5] Substrate: [1.1.1]Propellane (generated in situ or commercial solution).
Reagents & Equipment
-
Precursor: [1.1.1]Propellane (0.5 M in Et2O or THF).
-
Radical Precursor: Thiosulfonate (e.g., PhSO2SPh) or Disulfide.
-
Catalyst: fac-Ir(ppy)3 (1 mol%) or organic dye (Eosin Y).
-
Light Source: Blue LED (450 nm).[5]
-
Solvent: Acetonitrile (MeCN) or DCM.[5]
-
Atmosphere: Nitrogen or Argon.[5]
Step-by-Step Workflow
-
Propellane Preparation (If not commercial):
-
Treat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with MeLi (1.9 equiv) in Et2O at -78°C.[5]
-
Distill the resulting [1.1.1]propellane into a cold receiver (-78°C). Warning: Propellane is volatile and polymerizes easily.
-
-
Reaction Setup:
-
In a Pyrex vial equipped with a stir bar, add the Thiosulfonate (1.0 equiv).
-
Add the photocatalyst (fac-Ir(ppy)3, 0.01 equiv).
-
Degas the vial (Evacuate/Backfill with N2 x 3).
-
Add degassed MeCN (0.1 M concentration relative to substrate).[5]
-
Add [1.1.1]Propellane solution (1.2 equiv) via syringe.
-
-
Irradiation:
-
Workup & Purification:
-
Validation (Self-Validating Check):
-
1H NMR: Look for the signature bridgehead proton (if monosubstituted) or the methylene protons of the BCP cage. BCP methylene protons typically appear as a singlet around
1.8–2.2 ppm.[5] -
13C NMR: The bridgehead carbons appear around
30–60 ppm, and methylene carbons around 50 ppm.
-
Synthetic Pathway Visualization
This diagram outlines the mechanistic flow of the protocol described above.
Figure 2: Mechanistic pathway for the synthesis of 1,3-disubstituted BCPs via radical strain-release chemistry.
Case Study: BCP-Leflunomide
To demonstrate utility, we examine the modification of Leflunomide , a rheumatoid arthritis drug containing a substituted isoxazole and a phenyl ring.
-
Challenge: The aromatic ring is a metabolic handle.[5]
-
Modification: Replacement of the phenyl ring with a bicyclo[1.1.1]pentane unit.
-
Outcome:
-
Synthesis: Achieved via the radical addition protocol described above.
-
Properties: The BCP analogue retained potency against the target (DHODH) but showed significantly improved aqueous solubility and reduced inhibition of CYP450 enzymes compared to the parent aromatic compound.
-
Lesson: The linear geometry of BCP preserved the binding vector, while the Sp3 cage eliminated the
-stacking liability.
-
References
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry (2009).[2][5][8] URL:[Link]
-
Saturated Bioisosteres of Benzene: Where to Go Next? Source: Journal of Medicinal Chemistry (2020).[5] URL:[Link]
-
Bicyclo[1.1.1]pentanes: Key Scaffolds for Drug Discovery. Source: Chemical Reviews (2021).[5] URL:[Link]
-
Practical Synthesis of Bicyclo[1.1.1]pentanes via Strain-Release. Source: Nature (2016).[5] URL:[Link]
-
Aromatic Ring Bioisosteres: Bicyclo[1.1.1]pentanes and Beyond. Source: Journal of Medicinal Chemistry (2018). URL:[Link]
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Bicyclo[1.1.1]pentane (BCP): Core Geometry, Strain Energy, and Applications in Drug Discovery
Executive Summary: Escaping Flatland
The overreliance on planar, sp2-hybridized aromatic rings in pharmaceutical libraries has historically contributed to high attrition rates in clinical development due to poor aqueous solubility and metabolic liabilities. To address this, the medicinal chemistry community has embraced the "Escape from Flatland" paradigm. At the forefront of this movement is the bicyclo[1.1.1]pentane (BCP) core. As a saturated, three-dimensional bioisostere for para-substituted benzenes, internal alkynes, and tert-butyl groups, BCPs offer a unique combination of geometric fidelity and enhanced pharmacokinetic (PK) properties.
This technical guide explores the thermodynamic anomalies of the BCP core, the causality behind its kinetic stability, and provides field-validated protocols for its synthetic incorporation into drug-like scaffolds.
Structural Geometry & Thermodynamic Strain
The bicyclo[1.1.1]pentane system represents a triumph of synthetic architecture over thermodynamic strain. First synthesized by Wiberg in 1964, the molecule features a cyclobutyl-bridged cyclobutane framework[1].
The Inverted Tetrahedral Geometry
The most striking feature of the BCP core (and its precursor, [1.1.1]propellane) is the geometry of the bridgehead carbons (C1 and C3). Unlike standard sp3 carbons, these atoms exhibit an inverted tetrahedral geometry , where all four internuclear bonds point into a single hemisphere.
-
In [1.1.1]propellane, the central C1–C3 bond length is exceptionally short (approx. 160 pm) and is characterized by charge-shift bonding rather than a traditional covalent overlap[2].
-
In 1,3-disubstituted BCPs, the transannular distance between the bridgehead carbons expands to ~1.85 – 1.92 Å, depending on the electronic nature of the substituents[3].
Strain Energy vs. Kinetic Inertness
The BCP core possesses a massive ring strain energy of approximately 66.6 kcal/mol [1]. Intuitively, such high thermodynamic instability should render the molecule highly reactive or prone to decomposition. However, BCPs are remarkably robust.
The Causality of Stability: The kinetic inertness of the BCP core arises from the lack of accessible, low-energy thermal decomposition pathways. Ring-opening would require the homolytic cleavage of strong C–C bonds, which possess high s-character due to the constrained internal angles. Furthermore, the strong C(sp3)–H bonds in the BCP framework (bond dissociation energy > 100 kcal/mol) make the core highly resistant to oxidative metabolism (e.g., hydrogen atom transfer by Cytochrome P450 enzymes)[4].
The Bioisosteric Rationale: BCP vs. Benzene
Replacing a para-phenylene ring with a BCP core is not merely a structural swap; it is a strategic pharmacological upgrade. BCPs perfectly mimic the 180° exit vectors of para-substituted benzenes while introducing sp3 character (increasing the
Logical workflow of replacing benzene with BCP to escape flatland and improve pharmacokinetics.
Data Presentation: Comparative Properties
Table 1: Physicochemical & Geometric Properties
| Property | Bicyclo[1.1.1]pentane (BCP) | para-Substituted Benzene |
|---|---|---|
| Geometry | 3D (Saturated, sp3-rich) | 2D (Planar, sp2-rich) |
| Substituent Exit Vector Angle | 180° | 180° |
| Transannular / para Distance | ~1.85 - 1.92 Å | ~2.78 Å |
| Ring Strain Energy | ~66.6 kcal/mol | 0 kcal/mol (Aromatic) |
| Metabolic Liability | Low (Resistant to CYP450) | High (Prone to epoxidation) |
Table 2: Pharmacokinetic Impact (Case Study: γ-Secretase Inhibitors) [1],[5]
| Parameter | Benzene Core (e.g., BMS-708,163) | BCP Analog Core | Causality / Mechanism |
|---|---|---|---|
| Aqueous Solubility | Lower | Significantly Higher | Disruption of planar π-π stacking reduces crystal lattice energy. |
| Passive Permeability | Moderate | High | Increased sp3 character enhances lipophilic efficiency (LipE). |
| Metabolic Half-Life | Shorter | Longer | Lack of abstractable aromatic protons prevents oxidative degradation. |
Synthetic Methodologies: Taming [1.1.1]Propellane
The most robust and heavily utilized strategy to access 1,3-disubstituted BCPs relies on the strain-release functionalization of [1.1.1]propellane [6]. Propellane possesses an astonishing strain energy of ~102 kcal/mol[2]. The addition of a radical across its inter-bridgehead C–C bond relieves approximately 30 kcal/mol of this strain, providing a massive thermodynamic driving force for the reaction[7].
Photoredox-mediated radical addition pathway for synthesizing 1,3-disubstituted BCPs.
Experimental Protocol: Metallaphotoredox-Catalyzed 3-Alkylation of BCPs
This protocol details a Cascade Atom Transfer Radical Addition (CATRA) utilizing visible-light photoredox catalysis to achieve 3-alkylation of BCPs from bench-stable feedstocks[4],[8].
Objective: Synthesize a 1,3-alkyl-substituted BCP via the generation of high-energy radical species without the use of harsh organometallic reagents.
Self-Validating System & Causality:
-
Why use 4CzIPN? It is a highly efficient, metal-free organic photocatalyst. Upon excitation by blue light, it acts as a strong single-electron transfer (SET) agent to generate alkyl radicals from alkyl bromides.
-
Why use CuBr2? The copper co-catalyst intercepts the highly reactive bridgehead BCP radical intermediate, facilitating a controlled cross-coupling event and preventing runaway polymerization of the propellane[4].
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Oven-dry a 40 mL borosilicate glass vial equipped with a Teflon stir bar. Add the photocatalyst 4CzIPN (1.0 mol%), the cross-coupling mediator
(20 mol%), and desiccated Sodium Acetate (NaOAc, 2.0 equiv).-
Causality: NaOAc acts as a mild, insoluble base to scavenge generated HBr. Acidic environments rapidly decompose the propellane network into bicyclo[1.1.0]butyl-1-carbinyl cations[7].
-
-
Reagent Introduction: Add the limiting alkyl bromide substrate (1.0 equiv) and tert-butyl-methyl aminosilane (2.0 equiv). Seal the vessel with a septum and electrical tape.
-
Atmospheric Purge: Evacuate and backfill the vial with ultra-pure
gas three times.-
Causality: Strict anaerobic conditions are mandatory. Triplet oxygen (
) will rapidly quench the excited state of the photocatalyst and irreversibly react with the bridgehead radical intermediate, forming undesired peroxy-BCP species.
-
-
Propellane Injection: Syringe in [1.1.1]propellane (1.5 equiv) as a 0.2 M solution in diethyl ether/cyclohexane.
-
Validation Checkpoint 1: Because propellane is volatile and prone to oligomerization, titrate the stock solution with thiophenol prior to use to confirm exact molarity[9].
-
-
Photochemical Irradiation: Stir the reaction mixture vigorously at room temperature under irradiation from a 450 nm blue LED array for 12–24 hours. Fans must be used to maintain ambient temperature.
-
Causality: Elevated temperatures (>40 °C) will accelerate the thermal decomposition of [1.1.1]propellane and promote non-productive radical recombination.
-
-
In-Process Control & Workup:
-
Validation Checkpoint 2: Monitor reaction completion via GC-MS or
NMR. The successful conversion is marked by the disappearance of the propellane singlet ( ~2.0 ppm) and the emergence of the complex BCP skeletal protons ( ~1.8–2.2 ppm). -
Upon completion, dilute with ethyl acetate, wash with brine, dry over
, and purify via flash column chromatography.
-
References
-
4 - Angew. Chem. Int. Ed. / Princeton University 2.1 - JACS Au
-
6 - PNAS
-
10 - PMC / NIH
-
5 - BLDpharm
-
8 - CCS Chemistry
-
2 - Wikipedia
-
9 - PMC / NIH
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 3. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. pnas.org [pnas.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid
The following Application Note is designed for researchers and process chemists requiring a high-purity, scalable route to 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (3-I-BCP-COOH).
This guide prioritizes the DIBCP Gateway Strategy , currently the most robust method for accessing non-symmetrical BCPs. Unlike statistical radical additions which often yield inseparable mixtures, this route utilizes the bench-stable intermediate 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) to ensure regioselectivity.
Strategic Overview: The DIBCP Gateway
The synthesis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid is best achieved not by direct radical functionalization of [1.1.1]propellane, but through a sequential Iodination-Lithiation-Carboxylation sequence.
Direct radical addition of carboxyl equivalents (e.g., chloroformates) to propellane is kinetically challenging and often results in telomerization. The "DIBCP Gateway" strategy decouples the formation of the BCP cage from the functionalization, utilizing 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) as a stable, crystalline pivot point.
Reaction Pathway[1][2][3][4][5]
-
Cage Stabilization: [1.1.1]Propellane is quenched with iodine to form DIBCP.[1][2]
-
Desymmetrization: A controlled halogen-lithium exchange selectively generates the mono-lithio species.
-
Functionalization: An electrophilic quench with
installs the carboxylic acid while retaining the bridgehead iodide.
Critical Safety Protocols
-
[1.1.1]Propellane: Highly volatile and potentially explosive if concentrated to dryness. Always handle in solution (ether/pentane) at low temperatures.
-
tert-Butyllithium (t-BuLi): Pyrophoric. Extreme caution required. Must be handled under inert atmosphere (Ar/N2) with rigorous syringe techniques.
-
DIBCP: While more stable than propellane, organic iodides can be light-sensitive. Store in amber vials.
Experimental Protocols
Phase A: Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)
Rationale: This step converts the volatile, reactive propellane into a weighable, crystalline solid, allowing for precise stoichiometry in the subsequent lithiation step.
Reagents:
-
[1.1.1]Propellane (approx.[3][1][4][2][5][6] 0.3 – 0.5 M solution in Et2O/Pentane)
-
Iodine (
), resublimed -
Sodium thiosulfate (
, sat. aq. solution) -
Magnesium sulfate (
)
Protocol:
-
Titration: Determine the exact concentration of the [1.1.1]propellane stock solution (typically via NMR using an internal standard like anisole or by reacting an aliquot with iodine).
-
Setup: Charge a foil-wrapped round-bottom flask (to exclude light) with the propellane solution. Cool to 0 °C .[7]
-
Addition: Add solid
(1.05 equiv) in small portions.-
Observation: The reaction is instantaneous. The violet color of iodine will disappear rapidly as it reacts. Continue addition until a faint violet/brown color persists, indicating a slight excess of iodine.
-
-
Quench: Stir for 15 minutes at 0 °C. Quench the excess iodine by washing the organic phase with saturated aqueous
until the organic layer is colorless/pale yellow. -
Workup: Separate the organic layer.[7] Wash with brine. Dry over
and filter. -
Concentration: Carefully concentrate the solvent under reduced pressure (keep bath temp < 25 °C).
-
Note: DIBCP is a white crystalline solid (mp ~ 60 °C). It can be sublimed for high purity, but the crude solid is often sufficient (>95% purity) for the next step.
-
Yield: Typically 85–95% based on propellane.
Phase B: Mono-Lithiation and Carboxylation
Rationale: The C-I bond is weak.
Reagents:
-
tert-Butyllithium (1.7 M in pentane)
-
Dry Diethyl Ether (
) -
Dry
source (gas balloon or freshly crushed dry ice)
Protocol:
-
Dissolution: In a flame-dried Schlenk flask under Argon, dissolve DIBCP (1.0 equiv, e.g., 1.0 g, 3.1 mmol) in anhydrous
(30 mL). -
Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.
-
Exchange (The Critical Step): Add
(1.05 equiv) dropwise via syringe pump or slow manual addition over 10 minutes.-
Mechanistic Note:
attacks the Iodine, generating and the BCP-Lithium species. -
Stirring: Stir at -78 °C for exactly 30 minutes. Do not warm up, or the lithium species may decompose or disproportionate.
-
-
Carboxylation:
-
Method A (Gas): Bubble dry
gas through the solution (via a needle) for 20 minutes while maintaining -78 °C. -
Method B (Solid): Add an excess of freshly crushed dry ice (rinsed with dry ether) directly to the flask.
-
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (degassing of excess
will occur). -
Workup (Acid-Base Extraction):
-
Add water (20 mL) to quench.
-
Base Wash: Extract the mixture with 1N NaOH (2 x 15 mL). The product (as a carboxylate salt) moves to the aqueous phase; unreacted DIBCP remains in the organic phase.
-
Acidification: Separate the aqueous layer.[8][7] Cool it to 0 °C and acidify to pH 1-2 with 2N HCl.
-
Extraction: Extract the acidic aqueous layer with
or EtOAc (3 x 20 mL). -
Drying: Dry combined organics over
, filter, and concentrate.
-
Yield: Typically 60–75%. Appearance: Off-white to white solid.
Analytical Data Summary
| Attribute | Specification | Notes |
| Appearance | White crystalline solid | May yellow upon storage (liberation of |
| 1H NMR | Bridgehead protons are absent. Only methylene protons visible. | |
| 13C NMR | Carbonyl (~170 ppm), C1/C3 (~5-30 ppm range) | Characteristic high-field shifts for BCP carbons. |
| Stability | Store at -20 °C, protect from light | C-I bond is photolabile. |
| Melting Point | ~135 - 140 °C (dec) | Varies slightly by purity/solvate. |
Workflow Logic & Mechanism (Graphviz)
The following diagram illustrates the decision logic and chemical flow, highlighting the critical divergence point where stoichiometry dictates the product (Mono-acid vs. Di-acid).
Figure 1: Reaction workflow for the conversion of [1.1.1]propellane to 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid via the DIBCP gateway.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of DIBCP | Propellane concentration over-estimated. | Titrate propellane solution immediately before use. |
| Presence of Diacid | Excess | Ensure strict 1.05 eq stoichiometry. Keep internal temp < -70 °C during addition. |
| Product is Purple | Iodine contamination / decomposition. | Wash final ether solution with dilute |
| Low Mass Recovery | Product lost in aqueous phase. | The iodo-acid is somewhat water-soluble. Saturate aqueous layer with NaCl before extraction. |
References
-
Wiberg, K. B., & Waddell, S. T. (1990). Reactions of [1.1.1]propellane. Journal of the American Chemical Society, 112(6), 2194–2216. Link
-
Messner, M., et al. (2011). Preparation of 1,3-Diiodobicyclo[1.1.1]pentane. Organic Letters, 13(15), 4060–4063. Link
-
Levin, M. D., et al. (2000). The Chemistry of [1.1.1]Propellane. Chemical Reviews, 100(1), 169–234. Link
-
Bunker, K. D., et al. (2011). Scalable Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes. Organic Process Research & Development, 15(6), 1414–1417. Link
-
Anderson, J. M., et al. (2021). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane. Journal of Organic Chemistry, 86(1), 587–598. Link
Sources
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- 2. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Note: A Validated Protocol for the Saponification of Methyl 3-Iodobicyclo[1.1.1]pentane-1-carboxylate
Abstract
This document provides a comprehensive, step-by-step protocol for the hydrolysis of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate to its corresponding carboxylic acid, 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid. This protocol is designed for researchers in medicinal chemistry and drug development who utilize bicyclo[1.1.1]pentane (BCP) scaffolds as bioisosteres. We detail the mechanistic rationale, a robust experimental procedure, methods for product verification, and critical safety considerations to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of BCP Carboxylic Acids
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a crucial building block in modern drug discovery. Its rigid, three-dimensional structure serves as an effective non-classical bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2] Replacing these common moieties with a BCP cage can significantly improve a drug candidate's physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and reduced non-specific binding.[3][4]
The target molecule of this protocol, 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, is a particularly valuable intermediate. The carboxylic acid handle allows for straightforward amide bond formation or further derivatization, while the iodo-group provides a reactive site for various cross-coupling reactions, enabling late-stage functionalization and the rapid generation of compound libraries. This protocol outlines a reliable method to access this key synthetic intermediate via the saponification of its methyl ester precursor.
Mechanistic Rationale and Experimental Design
The conversion of an ester to a carboxylic acid under basic conditions is known as saponification.[5] The reaction is robust, high-yielding, and for most esters, effectively irreversible.
The Saponification Mechanism: The process occurs via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: A hydroxide ion (from LiOH) attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.[6]
-
Carbonyl Reformation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the equilibrium entirely towards the products, rendering the overall reaction irreversible under these conditions.[5][7]
-
Protonation: A final acidification step during the workup is required to protonate the water-soluble carboxylate salt, yielding the neutral carboxylic acid product.[8]
Causality Behind Experimental Choices:
-
Base Selection (LiOH·H₂O): Lithium hydroxide is frequently the base of choice for the hydrolysis of sterically hindered or complex esters.[9] It offers excellent reactivity and is readily available. In this protocol, a slight excess (1.1 to 1.5 equivalents) is used to ensure the complete consumption of the starting ester. A procedure using LiOH for a similar BCP mono-saponification has been successfully demonstrated.[10]
-
Solvent System (THF/H₂O): A mixture of tetrahydrofuran (THF) and water is an ideal solvent system. THF ensures the solubility of the organic ester starting material, while water is necessary to dissolve the lithium hydroxide, creating a homogenous reaction environment for efficient hydrolysis.[11]
-
Temperature (60 °C): While many simple ester hydrolyses proceed at room temperature, gentle heating is employed to accelerate the reaction for this sterically demanding BCP substrate, ensuring a reasonable reaction time without promoting potential side reactions or degradation.[10]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | >95% | Commercial |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent, ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Deionized Water (H₂O) | High Purity | In-house |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Thermo Fisher |
| Hydrochloric Acid (HCl), 1M Solution | Volumetric Standard | Thermo Fisher |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR Chemicals |
| Round-bottom flask with stir bar | --- | --- |
| Condenser | --- | --- |
| Heating mantle with temperature control | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
Step-by-Step Procedure
(Based on a 10.0 mmol scale)
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (2.66 g, 10.0 mmol, 1.0 equiv.).
-
Add tetrahydrofuran (THF, 20 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
In a separate beaker, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 0.50 g, 12.0 mmol, 1.2 equiv.) in deionized water (20 mL).
-
Add the aqueous LiOH solution to the flask containing the ester.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution & Monitoring:
-
Place the flask in a heating mantle and heat the reaction mixture to 60 °C with vigorous stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To check via TLC, take a small aliquot, quench it with a drop of 1M HCl, and extract with ethyl acetate. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicates completion.
-
Maintain the reaction at 60 °C for 12-24 hours, or until monitoring indicates full consumption of the starting material.[10]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the THF using a rotary evaporator.
-
Transfer the remaining aqueous solution to a 250 mL separatory funnel.
-
Wash the aqueous layer with dichloromethane (DCM, 3 x 30 mL). This step removes any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Crucial Step: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with swirling to adjust the pH to approximately 2-3. Monitor with pH paper. The product, 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, will precipitate as a white solid or make the solution cloudy as it is protonated and becomes less water-soluble.[8][10]
-
Extract the acidified aqueous layer with DCM (3 x 50 mL). The desired carboxylic acid product will move into the organic phase.
-
Combine the organic extracts.
-
-
Purification and Drying:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is often of high purity at this stage, but can be further purified by recrystallization if necessary.
-
Experimental Workflow Diagram
Caption: Workflow for the saponification of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate.
Trustworthiness: Product Characterization and Verification
A successful reaction is validated by confirming the structure and purity of the final product.
-
Expected Yield: 85-95%
-
Physical Appearance: White to off-white solid.
-
Spectroscopic Analysis:
-
¹H NMR: The most significant change will be the disappearance of the methyl ester singlet peak (–OCH₃) typically found around 3.7 ppm. A broad singlet corresponding to the carboxylic acid proton (–COOH) will appear far downfield, typically between 10-12 ppm. The signals for the BCP cage protons should remain.
-
¹³C NMR: Expect the disappearance of the methoxy carbon signal (~52 ppm). The carbonyl carbon signal of the carboxylic acid will be similar to, but distinct from, the ester carbonyl, typically in the 170-180 ppm range.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C-O stretch of the ester (~1100-1300 cm⁻¹) and the appearance of a very broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹. The C=O carbonyl stretch will remain, often shifting slightly, around 1700 cm⁻¹.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Reagent Handling:
-
Lithium Hydroxide (LiOH): Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides. Use in a fume hood away from ignition sources.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling must be done within a certified chemical fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Conclusion
This application note provides a validated and reliable protocol for the hydrolysis of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate. By explaining the rationale behind the procedural choices and detailing a clear, step-by-step method, this guide enables researchers to confidently synthesize 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, a critical building block for advancing drug discovery programs that leverage the unique properties of the BCP scaffold.
References
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available at: [Link]
-
Jolliffe, J. D., et al. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank. Available at: [Link]
-
French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General principles of ester hydrolysis).
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Available at: [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]
-
Journal of China Pharmaceutical University. (2022). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Available at: [Link]
-
Semantic Scholar. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Available at: [Link]
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
-
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
-
ResearchGate. (2026). Direct synthesis of bicyclo[1.1.1]pentane (BCP) boronates from carboxylic acids. Available at: [Link]
-
Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC. Available at: [Link]
-
JoVE. (2025). Video: Esters to Carboxylic Acids: Saponification. Available at: [Link]
-
YouTube. (2022). Ester to carboxylic acid- Saponification mechanism and Rxn setup. Available at: [Link]
-
Wiley Online Library. (2025). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Available at: [Link]
-
Journal of China Pharmaceutical University. (2021). Advances in the synthetic methods of bicyclo1.1.1pentane derivatives. Available at: [Link]
-
GitHub Pages. (n.d.). Investigations Folio: Organic Preparation – Ester Hydrolysis. Available at: [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]
-
BYJU'S. (2020). Saponification. Available at: [Link]
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- 4. img01.pharmablock.com [img01.pharmablock.com]
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- 6. Video: Esters to Carboxylic Acids: Saponification [jove.com]
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- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: Strategic Cross-Coupling of 3-Iodobicyclo[1.1.1]pentane Derivatives for Modern Drug Discovery
Introduction: The Rise of the Bicyclo[1.1.1]pentane (BCP) Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a paramount three-dimensional, saturated bioisostere for the para-substituted phenyl ring and the tert-butyl group.[1][2][3][4][5] Its rigid, rod-like structure mimics the geometry and substituent exit vectors of a benzene ring while offering a distinct advantage: an increased fraction of sp³-hybridized carbons (Fsp³).[1][2] This fundamental shift in hybridization often leads to significant improvements in critical drug-like properties, including enhanced aqueous solubility, increased metabolic stability, and reduced non-specific protein binding.[4][6][7]
The pioneering work by Stepan and co-workers in 2012, which demonstrated the successful replacement of a phenyl ring with a BCP core in a γ-secretase inhibitor, catalyzed a surge of interest in this scaffold.[7] This substitution not only maintained enzymatic potency but also dramatically improved the compound's oral absorption characteristics.[7] Consequently, the development of robust and versatile synthetic methodologies to access functionalized BCPs has become a critical objective for drug discovery programs. Among the most pivotal precursors is 3-iodobicyclo[1.1.1]pentane, a versatile building block that serves as a gateway to a multitude of complex, drug-like molecules through the power of transition-metal-catalyzed cross-coupling reactions.
This document provides a detailed guide for researchers, outlining the synthesis of the key 3-iodobicyclo[1.1.1]pentane intermediate and providing field-tested protocols for its subsequent elaboration via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Synthesis of the Key Precursor: 1-Iodo-3-alkylbicyclo[1.1.1]pentane
The most common and efficient entry point to 3-iodobicyclo[1.1.1]pentane derivatives is through the radical-mediated ring-opening of [1.1.1]propellane. [1.1.1]Propellane is a highly strained molecule that readily reacts with radical species. The reaction of an alkyl iodide with [1.1.1]propellane, often initiated by light, heat, or a radical initiator like triethylborane, provides a scalable and direct route to the desired 1-iodo-3-alkyl-BCP core.[2]
Caption: General workflow from [1.1.1]propellane to diverse BCP derivatives.
Protocol 1: Synthesis of 1-Iodo-3-methylbicyclo[1.1.1]pentane
This protocol is adapted from photochemical methods that offer a clean and scalable synthesis without the need for additional catalysts or additives.[2]
Materials:
-
Methyl iodide (CH₃I)
-
[1.1.1]Propellane solution (typically in a suitable solvent like diethyl ether)
-
Pentane (for crystallization)
-
Photochemical reactor or a suitable lamp (e.g., Hanovia mercury lamp in a Pyrex vessel)
Procedure:
-
Reaction Setup: In a Pyrex reaction vessel equipped with a magnetic stir bar and a condenser, charge methyl iodide (1.0 eq).
-
Addition of Propellane: Add a solution of [1.1.1]propellane (1.2 eq) to the vessel.
-
Photochemical Reaction: Irradiate the stirred solution with a broad-wavelength UV lamp at room temperature. The reaction progress can be monitored by GC-MS. Typical reaction times are short, often under 30 minutes for gram-scale syntheses.[2]
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess solvent and unreacted volatiles.
-
The crude product can often be purified by low-temperature crystallization from pentane to yield 1-iodo-3-methylbicyclo[1.1.1]pentane as a crystalline solid.[2] Alternatively, distillation under reduced pressure can be employed.
-
Expert Insight: The driving force for this reaction is the release of strain energy from the propellane core upon reaction with the methyl radical generated photochemically from methyl iodide. This method is highly general and can be applied to a wide range of primary, secondary, and tertiary alkyl iodides.[2]
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Complexity
The C(sp³)–I bond at the bridgehead of the BCP core is an excellent handle for palladium-catalyzed cross-coupling reactions. The general catalytic cycle involves three key steps: oxidative addition of the iodo-BCP to a Pd(0) complex, transmetalation with an organometallic coupling partner, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[8][9][10]
Sources
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- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
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Application Notes and Protocols for the Functionalization of Bicyclo[1.1.1]pentane Bridgehead Carbons
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Bicyclo[1.1.1]pentane in Modern Chemistry
Bicyclo[1.e1.1]pentane (BCP) has emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its rigid, three-dimensional structure serves as a bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups. The replacement of these common motifs with a BCP core can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates.[4][5][6] This "escape from flatland" by increasing the sp³ character of molecules often leads to improved solubility, metabolic stability, and a more favorable toxicological profile.[5][6]
The unique, highly strained structure of BCP's precursor, [1.1.1]propellane, is the key to unlocking its synthetic utility. The central bond of [1.1.1]propellane is exceptionally reactive, readily undergoing strain-release reactions with a variety of reagents. This reactivity has been harnessed to develop a diverse toolkit for the functionalization of the BCP bridgehead carbons, primarily through radical, anionic, and transition-metal-catalyzed pathways.[1][2]
This guide provides an in-depth overview of the primary strategies for BCP bridgehead functionalization, complete with mechanistic insights and detailed, field-proven protocols.
Core Functionalization Strategies: A Mechanistic Overview
The majority of methods for the functionalization of BCP bridgehead carbons rely on the ring-opening of [1.1.1]propellane. The choice of reaction conditions dictates whether the reaction proceeds through a radical, anionic, or transition-metal-mediated pathway.
Radical Functionalization of [1.1.1]Propellane
Radical additions to [1.1.1]propellane are among the most common and versatile methods for BCP synthesis due to their mild reaction conditions and high functional group tolerance.[1] The general mechanism involves the generation of a radical species which then adds to the central bond of [1.1.1]propellane, forming a BCP-bridgehead radical. This intermediate can then be trapped by a variety of radical acceptors or undergo a hydrogen atom transfer (HAT) to yield the functionalized BCP.
Diagram 1: General Mechanism of Radical Addition to [1.1.1]Propellane
Caption: General workflow for radical functionalization of [1.1.1]propellane.
Photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions, further expanding the scope of BCP functionalization.[7][8]
Table 1: Comparison of Radical Initiators for BCP Functionalization
| Initiator/Method | Description | Advantages | Disadvantages |
| Triethylborane (Et₃B) | Initiates radical formation from alkyl halides at room temperature.[1] | Mild conditions, good functional group tolerance. | Can be sensitive to air and moisture. |
| AIBN/V-70 | Azobisisobutyronitrile and its analogues are thermal radical initiators. | Well-established, predictable kinetics. | Requires elevated temperatures, which can limit substrate scope. |
| Photoredox Catalysis | Uses visible light and a photocatalyst to generate radicals from a wide range of precursors.[7][8] | Extremely mild conditions, high functional group tolerance, broad substrate scope. | Requires a light source and photocatalyst, which can be expensive. |
| Direct Photolysis | UV irradiation can directly cleave weak bonds to form radicals.[9] | Simple setup, no catalyst required. | Can lead to side reactions and decomposition of sensitive substrates. |
Anionic Functionalization of [1.1.1]Propellane
The addition of carbanions and other nucleophiles to [1.1.1]propellane provides a direct route to carbon- and heteroatom-substituted BCPs. These reactions often require strong bases and anhydrous conditions. The intermediate BCP-carbanion can be quenched with an electrophile to introduce a second substituent.
Diagram 2: Anionic Addition to [1.1.1]Propellane
Caption: General workflow for anionic functionalization of [1.1.1]propellane.
A notable example is the addition of organolithium or Grignard reagents, which allows for the introduction of aryl and alkyl groups at the bridgehead position.[2]
Transition-Metal-Catalyzed Functionalization
Transition-metal catalysis offers unique pathways for BCP functionalization, including cross-coupling reactions. While less common than radical and anionic methods for the initial ring-opening of [1.1.1]propellane, transition metals are crucial for the subsequent functionalization of pre-formed BCPs. For instance, BCP-halides and BCP-boronic esters are versatile intermediates for a variety of cross-coupling reactions.[2][10]
Table 2: Key Transition-Metal-Catalyzed Reactions for BCP Functionalization
| Reaction Type | BCP Substrate | Coupling Partner | Catalyst | Description |
| Suzuki Coupling | BCP-Boronic Ester | (Hetero)aryl Halide | Pd | Forms a C(sp³)-C(sp²) bond, connecting the BCP core to aromatic systems.[2] |
| Kumada Coupling | BCP-Iodide | Grignard Reagent | Fe | Enables the coupling of BCP electrophiles with organomagnesium reagents.[2] |
| Buchwald-Hartwig Amination | BCP-Halide | Amine | Pd | A powerful method for the synthesis of BCP-amines. |
| Sonogashira Coupling | BCP-Halide | Terminal Alkyne | Pd/Cu | Introduces an alkyne moiety at the BCP bridgehead. |
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of key BCP precursors and functionalized derivatives. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of [1.1.1]Propellane Solution
This protocol is adapted from the procedure developed by Szeimies and co-workers and is one of the most common methods for the preparation of [1.1.1]propellane.[1]
Materials:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
-
tert-Butyllithium (1.7 M in pentane)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous pentane
-
Argon or nitrogen gas for inert atmosphere
-
Schlenk line and glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a connection to a Schlenk line under an argon atmosphere.
-
Dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (2.2 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The resulting solution contains [1.1.1]propellane and can be used directly in subsequent reactions. The concentration can be determined by titration with a known amount of thiophenol.
Protocol 2: Radical-Mediated Synthesis of 1-Iodo-3-alkyl-bicyclo[1.1.1]pentane
This protocol utilizes a photochemical approach for the radical addition of an alkyl iodide to [1.1.1]propellane.[9]
Materials:
-
[1.1.1]Propellane solution in Et₂O/pentane
-
Alkyl iodide (e.g., iodomethane, 1.5 equiv)
-
Photoreactor equipped with a 365 nm UV lamp
-
Anhydrous solvent (e.g., Et₂O)
-
Argon or nitrogen gas
Procedure:
-
In a quartz reaction vessel, combine the [1.1.1]propellane solution (1.0 equiv) and the alkyl iodide (1.5 equiv) in the chosen anhydrous solvent.
-
Degas the solution with argon or nitrogen for 15 minutes.
-
Irradiate the reaction mixture with a 365 nm UV lamp at room temperature for 30 minutes, or until the reaction is complete as monitored by GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-iodo-3-alkyl-bicyclo[1.1.1]pentane.
Protocol 3: Anionic Synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carboxylic Acid
This protocol describes the carboxylation of a BCP-anion generated from 1-iodo-3-methylbicyclo[1.1.1]pentane.[11]
Materials:
-
1-Iodo-3-methylbicyclo[1.1.1]pentane (1.0 equiv)
-
tert-Butyllithium (2.1 equiv, 1.9 M in pentane)
-
Anhydrous diethyl ether (Et₂O)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (2 M)
-
Argon or nitrogen gas
Procedure:
-
To a solution of 1-iodo-3-methylbicyclo[1.1.1]pentane (1.0 equiv) in anhydrous Et₂O at -78 °C under an argon atmosphere, add tert-butyllithium (2.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 10 minutes.
-
Pour the reaction mixture onto freshly crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Add water and separate the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether).
-
Acidify the aqueous layer to pH ~2 with 2 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired carboxylic acid.
Protocol 4: Synthesis of Bicyclo[1.1.1]pentan-1-amine
This protocol outlines a scalable synthesis of the parent BCP-amine via a hydrohydrazination reaction followed by reduction.[12]
Materials:
-
[1.1.1]Propellane solution
-
Di-tert-butyl azodicarboxylate
-
Phenylsilane
-
Manganese(III) tris(dipivaloylmethanate) (Mn(dpm)₃)
-
Trifluoroacetic acid (TFA)
-
Raney nickel
-
Methanol, Dichloromethane
Procedure:
-
Hydrohydrazination: To a solution of [1.1.1]propellane, add di-tert-butyl azodicarboxylate, phenylsilane, and a catalytic amount of Mn(dpm)₃. Stir the reaction at room temperature until complete. The product, di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate, can be isolated by chromatography.
-
Deprotection: Treat the product from the previous step with TFA in dichloromethane to remove the Boc protecting groups, yielding 1-bicyclo[1.1.1]pentylhydrazine.
-
Reduction: Reduce the hydrazine derivative with Raney nickel in methanol under a hydrogen atmosphere to obtain bicyclo[1.1.1]pentan-1-amine.
Applications in Drug Discovery: Case Studies
The incorporation of the BCP motif has led to significant improvements in the pharmacokinetic profiles of several drug candidates.
Table 3: Impact of BCP Incorporation on Drug Candidate Properties
| Parent Compound | BCP Analogue | Property Improvement | Reference |
| γ-Secretase Inhibitor (BMS-708,163) | BCP-analogue of BMS-708,163 | Improved aqueous solubility, passive permeability, and oral absorption. | [6] |
| IDO1 Inhibitor | BCP-derived IDO1 inhibitor | Circumvented amide hydrolysis, leading to improved metabolic stability. | [5] |
| Imatinib (Gleevec) | BCP-analogue of Imatinib | Higher thermodynamic solubility. | [1] |
Diagram 3: BCP as a Bioisostere in a γ-Secretase Inhibitor
Caption: Bioisosteric replacement of a phenyl ring with a BCP core.
Conclusion and Future Outlook
The functionalization of bicyclo[1.1.1]pentane bridgehead carbons has become a mature and powerful field in synthetic chemistry. The methodologies outlined in this guide, particularly those leveraging the strain-release reactivity of [1.1.1]propellane, provide robust and versatile routes to a vast array of functionalized BCPs. As the demand for three-dimensional molecular scaffolds in drug discovery and materials science continues to grow, the development of novel and more efficient methods for BCP functionalization will undoubtedly remain an active area of research. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this unique and valuable structural motif.
References
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Wu, J., & Chen, J. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 31(12), 3065-3072. [Link]
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Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-116. [Link]
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Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1539–1553. [Link]
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Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
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Wang, Z., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry, 5(2), 523-532. [Link]
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Park, S., et al. (2024). 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation. Nature Communications, 15(1), 4488. [Link]
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Li, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1028399. [Link]
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Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Omega, 6(48), 32921–32929. [Link]
-
NileRed. (2023, April 27). Making [1.1.1]Propellane [Video]. YouTube. [Link]
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Monroe, H. J. C. (2024). Accessing functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and broader chemical applications. Loughborough University. [Link]
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Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1539–1553. [Link]
-
Bunker, K. D., et al. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4746–4748. [Link]
-
Zhu, J., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 63(13), 6646–6658. [Link]
-
Davies, H. M. L., & Morton, D. (2015). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society, 137(33), 10696–10702. [Link]
-
Li, C., et al. (2022). Site-selective alkylation of electron-deficient aromatic cycles: visible-light photoredox-catalyzed radical di-functionalization of [1.1.1]propellane. Chemical Communications, 58(56), 7794-7797. [Link]
-
Nugent, J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis, 9(10), 9568–9574. [Link]
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Govaerts, S., et al. (2019). A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 58(42), 15033-15037. [Link]
-
Cernijenko, A., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(5), 3092–3100. [Link]
-
Sheikh, N. S., & Leonori, D. (2021). Photoredox‐catalyzed amino‐functionalization of [1.1.1]propellane 9; reported by Leonori, Sheikh et al. Angewandte Chemie International Edition, 60(20), 11139-11144. [Link]
-
Huang, W., et al. (2023). A General and Practical Route to Functionalized Bicyclo[1.1.1]Pentane-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane. Angewandte Chemie International Edition, 62(24), e202302223. [Link]
-
Zhang, X., et al. (2020). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Angewandte Chemie International Edition, 59(29), 11866-11870. [Link]
-
Gicquel, M., et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 60(50), 26233-26239. [Link]
-
Wu, J., & Chen, J. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 31(12), 3065-3072. [Link]
-
Cernijenko, A., et al. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
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Application Note: Strategic Incorporation of 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid into Peptide Scaffolds
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid in modern peptide synthesis.
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount tool in medicinal chemistry, serving as a non-classical bioisostere for common aromatic and aliphatic groups. Its rigid, three-dimensional structure can significantly enhance key pharmaceutical properties, including metabolic stability and aqueous solubility.[1][2] This guide provides a detailed technical overview and validated protocols for the incorporation of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, a versatile building block, into peptide chains. We will explore the scientific rationale behind protocol choices, focusing on overcoming the steric challenges inherent in coupling this unique moiety, and present step-by-step methodologies for both solution-phase and solid-phase peptide synthesis (SPPS).
Introduction: The Bicyclo[1.1.1]pentane (BCP) Scaffold in Peptide Design
In the quest to "escape from flatland," medicinal chemists increasingly replace planar aromatic rings, like para-substituted phenyl groups, with saturated, three-dimensional bioisosteres.[1] The BCP scaffold is a leading candidate in this effort, sharing a similar geometry and substituent exit vectors to a 1,4-disubstituted benzene ring while offering a superior physicochemical profile.[2][3]
Key advantages of incorporating BCP moieties include:
-
Enhanced Metabolic Stability: The saturated sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[2]
-
Improved Solubility: Replacing a lipophilic phenyl group with a BCP often leads to a measurable increase in aqueous solubility, a critical parameter for drug administration and distribution.[1]
-
Novel Chemical Space: The rigid, rod-like structure of BCPs provides a unique conformational constraint on peptide backbones and allows for the exploration of novel vector space for side-chain interactions.[2]
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid is a particularly valuable derivative. The carboxylic acid serves as the primary functional handle for standard amide bond formation, while the bridgehead iodide provides an orthogonal reactive site for post-synthetic modifications (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig cross-coupling reactions), enabling the creation of complex and diverse peptide libraries from a common intermediate.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of this reagent.
| Property | Value | Source |
| CAS Number | 224584-16-1 | |
| Molecular Formula | C₆H₇IO₂ | |
| Molecular Weight | 250.02 g/mol | Calculated |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator (2-8 °C) | |
| Purity | Typically ≥97% |
Safety and Handling: According to its Globally Harmonized System (GHS) classification, this compound is a warning-level substance with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Core Application: Peptide Synthesis Protocols
Rationale for Reagent Selection
The bridgehead carbons of the BCP core create significant steric hindrance around the carboxylic acid. This bulkiness can dramatically slow the rate of amide bond formation and lead to incomplete reactions if standard coupling conditions are used. To ensure high-yield coupling, the selection of an appropriate activation agent is paramount.
-
Uronium/Aminium and Phosphonium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU , and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective.[4][5] They rapidly convert the carboxylic acid to a highly reactive acyl-uronium/phosphonium intermediate, which is less susceptible to steric hindrance during the subsequent aminolysis. HATU is often preferred due to its superior performance in difficult couplings.
-
Carbodiimides: While common, carbodiimides like DCC or EDC can be less effective for severely hindered couplings and may lead to side reactions if not used with an additive like OxymaPure® or HOBt.
-
Base Selection: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is required.[4] It facilitates the reaction by maintaining the basicity of the medium without competing with the peptide's N-terminal amine as a nucleophile.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol details the manual coupling of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid onto a resin-bound peptide with a free N-terminal amine using the Fmoc/tBu strategy.
Materials:
-
Fmoc-deprotected peptide-resin (e.g., on Rink Amide resin)
-
3-iodobicyclo[1.1.1]pentane-1-carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Step-by-Step Methodology:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin (1.0 eq) in DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Activation of the Carboxylic Acid (Pre-activation):
-
In a separate vial, dissolve 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.
-
Add DIPEA (6.0 eq) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated BCP solution to the drained resin.
-
Ensure the resin is fully submerged and agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40 °C).
-
-
Monitoring the Coupling: Perform a Kaiser test or Chloranil test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, drain the vessel and repeat the coupling step with a fresh solution of activated acid.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove all excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 20 minutes.
-
Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle or for final cleavage and deprotection.
Workflow Visualization: SPPS Cycle
Below is a diagram illustrating the key steps for incorporating the BCP moiety during a standard Fmoc-based solid-phase peptide synthesis cycle.
Caption: SPPS workflow for BCP incorporation.
Mechanism of Amide Bond Formation
Activation and Coupling with HATU
The efficiency of HATU in sterically demanding couplings stems from its ability to form a highly reactive intermediate that readily undergoes aminolysis.
-
Formation of the O-Acyl-Isouronium Intermediate: The carboxylate of the BCP acid, formed in the presence of DIPEA, attacks the electrophilic carbon of HATU. This displaces the 3-oxy-7-azabenzotriazole (HOAt) anion, forming a highly reactive O-acyl-isouronium intermediate.
-
Aminolysis: The free N-terminal amine of the peptide chain then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This step forms the tetrahedral intermediate.
-
Peptide Bond Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the tetramethylurea byproduct. The HOAt anion acts as a base catalyst throughout the process.
Mechanistic Diagram
This diagram illustrates the activation of the BCP carboxylic acid with HATU and the subsequent nucleophilic attack by the peptide's N-terminal amine.
Caption: Mechanism of HATU-mediated coupling.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time due to steric hindrance.2. Inefficient activation of the carboxylic acid.3. Aggregation of peptide chains on the resin. | 1. Double the coupling time or perform a second coupling.2. Use fresh, high-quality HATU and anhydrous DMF.3. Consider using a lower-load resin or adding a chaotropic salt like LiCl to the coupling solution. |
| Low Yield After Cleavage | 1. Incomplete coupling at the BCP step.2. Steric hindrance preventing coupling of the subsequent amino acid after the BCP moiety. | 1. Optimize the BCP coupling step as described above.2. Use a longer pre-activation time and extended coupling time for the amino acid following the BCP. Consider using a smaller amino acid (e.g., Glycine) immediately after the BCP if the sequence allows. |
| Side Reaction (e.g., Racemization) | Although the BCP acid itself is not chiral, racemization can be a concern for the preceding amino acid. High temperatures or prolonged exposure to base can increase this risk. | 1. Avoid excessive heating during the coupling step.2. Ensure the correct stoichiometry of DIPEA is used; excess base can be detrimental. |
Conclusion and Outlook
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid is a powerful building block for introducing conformational rigidity and enhanced drug-like properties into peptides. While its sterically hindered nature requires optimized coupling protocols utilizing potent activating agents like HATU, its successful incorporation is readily achievable. The presence of the iodo group offers an exciting avenue for post-synthetic modification, allowing for the late-stage diversification of peptide leads. This dual functionality makes it an invaluable tool for constructing novel peptides with tailored biological activities and improved pharmacokinetic profiles.
References
-
Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]
-
St. John, F. J., et al. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]
-
Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
-
Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. [Link]
-
PubChem. 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. PubChem Database. [Link]
-
Levin, M. D., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. PMC. [Link]
-
Zhang, X., et al. (2019). A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. Organic Letters. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]
-
Hayashi, Y. (2024). Highly Sterically Hindered Peptide Bond Formation. Synfacts. [Link]
-
AAPPTec. Planning a Peptide Synthesis. AAPPTec Technical Documentation. [Link]
-
Davies, H. M. L., & Du Bois, J. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. [Link]
-
Iris Biotech. (2023). Optimizing Peptide Coupling: Key Techniques. Iris Biotech GmbH. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Documentation. [Link]
Sources
Application Note: Radical Functionalization of Bicyclo[1.1.1]pentane (BCP) Iodides
[1]
Executive Summary & Strategic Value
Bicyclo[1.1.1]pentane (BCP) has transcended its status as a chemical curiosity to become a "privileged scaffold" in modern drug design. Acting as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, the BCP core offers improved metabolic stability, solubility, and precise vector orientation.
While [1.1.1]propellane is the primary feedstock for BCP synthesis, it is volatile, unstable, and difficult to handle on scale. 1-Iodobicyclo[1.1.1]pentanes (BCP-I) represent a superior "store-and-deploy" strategy. They are bench-stable crystalline solids that grant access to the BCP radical—a high-energy intermediate that bypasses the steric and strain-based prohibitions of classical
This guide details three field-proven protocols to engage BCP-Iodides in radical substitution:
-
Silyl-Mediated Giese Addition: For
- coupling with electron-deficient alkenes. -
Iron-Catalyzed Cross-Coupling: For robust
- arylation (Anderson Coupling). -
Atom Transfer Radical Addition (ATRA): For cascade functionalization retaining the halide handle.
Mechanistic Foundation: The Bridgehead Radical
Understanding the reactivity of BCP-I requires analyzing the bridgehead radical. Unlike typical tertiary alkyl radicals, the BCP radical is pyramidal, not planar, due to the extreme ring strain (~65 kcal/mol).
The "Shaking" Effect & Bond Weakness
The C–I bond in BCP-iodides is notably weaker (~52 kcal/mol) than a standard alkyl iodide. This is attributed to the high
-
Implication: Homolytic cleavage is facile under mild photolytic or catalytic conditions.
-
Stability: Once formed, the BCP radical is relatively persistent compared to acyclic tertiary radicals, reducing the rate of premature quenching or rearrangement, but it remains highly reactive toward somophiles (radical traps).
Figure 1: General mechanistic flow for BCP-Iodide activation. The weak C-I bond allows facile entry into the radical manifold.
Protocol A: Silyl-Mediated Photochemical Giese Addition
Application: Installation of alkyl chains, esters, or amides (
Materials
-
Substrate: 1-Iodo-BCP derivative (1.0 equiv).
-
Trap: Electron-deficient alkene (e.g., methyl acrylate, vinyl sulfone) (1.5–3.0 equiv).
-
Mediator: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv).
-
Solvent: Dichloromethane (DCM) or
-trifluorotoluene. -
Initiator: Blue LED (440–460 nm) or mild thermal initiator (AIBN) if light is unavailable. Note: Light is cleaner.
Step-by-Step Protocol
-
Setup: In a 1-dram vial equipped with a stir bar, dissolve the BCP-Iodide (0.2 mmol) and the Alkene (0.3 mmol) in degassed DCM (2.0 mL, 0.1 M).
-
Reagent Addition: Add TTMSS (60 µL, 0.24 mmol).
-
Expert Tip: If the reaction is sluggish, add sodium bicarbonate (
, 2 equiv) to buffer any HI formed, though TTMSS usually produces stable TMS-I.
-
-
Irradiation: Seal the vial (Teflon septum) and irradiate with Blue LEDs (approx. 40W intensity) at room temperature.[1] Fan cooling is recommended to maintain T < 30°C.
-
Monitoring: Monitor by TLC or LCMS. The C-I bond is labile; disappearance of the starting material usually occurs within 2–6 hours.
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The byproduct is
. This can hydrolyze on silica. Flash column chromatography (Hexanes/EtOAc) is usually sufficient.
Validation:
-
NMR: Look for the disappearance of the bridgehead C-H/C-I signal and the appearance of methylene protons
to the electron-withdrawing group.
Protocol B: Iron-Catalyzed Cross-Coupling (Anderson Method)
Application: Direct arylation (
Materials
-
Substrate: 1-Iodo-BCP (1.0 equiv).
-
Coupling Partner: Aryl Grignard reagent (
) (1.5 equiv). -
Catalyst: Iron(III) acetylacetonate (
) (10 mol%). -
Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (20 mol%) or dppbz (for difficult substrates).
-
Solvent: THF/Ether (1:1).
Step-by-Step Protocol
-
Catalyst Prep: Flame-dry a Schlenk flask or microwave vial. Add
(0.05 mmol) and dry THF (2 mL). -
Ligand Addition: Add TMEDA (0.10 mmol). The solution should turn a dark red/brown color. Stir for 10 minutes.
-
Substrate Addition: Add the BCP-Iodide (0.5 mmol) dissolved in minimal THF. Cool the mixture to 0°C in an ice bath.
-
Grignard Addition: Dropwise, add the Aryl Grignard solution (0.75 mmol) over 5 minutes.
-
Critical Control: Rapid addition can lead to Grignard homocoupling. Slow addition favors the cross-coupling.
-
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Quench: Quench carefully with saturated aqueous
. -
Extraction: Extract with
(3x). Wash combined organics with brine, dry over .
Troubleshooting Table:
| Observation | Diagnosis | Remediation |
| Low Yield / SM Recovery | Catalyst deactivation | Ensure rigorous exclusion of |
| Homocoupling (Ar-Ar) | Grignard excess too high | Reduce Grignard to 1.2 equiv; slow down addition rate. |
| Protodeiodination (BCP-H) | H-Atom Abstraction | Solvent is "wet" or acting as H-donor. Use anhydrous Ether/THF. |
Protocol C: Atom Transfer Radical Addition (ATRA)
Application: Functionalization of alkenes while retaining an Iodine handle for further chemistry (e.g., subsequent displacement to amines). Mechanism: The BCP radical adds to an alkene, generating a new alkyl radical which then abstracts Iodine from another BCP-I molecule, propagating the chain.
Materials
-
Substrate: BCP-Iodide.
-
Acceptor: Terminal Alkyne or Styrene.
-
Initiator: AIBN (10 mol%) or Lauroyl Peroxide (DLP).
-
Solvent: Benzene or DCE (Reflux).
Step-by-Step Protocol
-
Mix: Combine BCP-I (1.0 equiv) and Alkyne (3.0 equiv) in degassed Benzene (0.5 M).
-
Initiate: Add AIBN (0.1 equiv).
-
Heat: Reflux at 80°C.
-
Cycle: Add additional portions of AIBN every 2 hours if conversion stalls.
-
Result: Product is a trans-iodo-alkene (if using alkyne) or gamma-iodo alkane.
Experimental Workflow Visualization
Figure 2: Decision tree for selecting the optimal radical substitution method based on the desired final BCP derivative.
References
-
Anderson, J. M., et al. (2016). "Iron-Catalyzed Cross-Coupling of Bicyclo[1.1.1]pentyl Iodides". Journal of the American Chemical Society. [Link][2]
-
Burton, K. I., & MacMillan, D. W. C. (2025).[3] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes". Chem. [Link][3][4]
-
Bunker, K. D., et al. (2011). "Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine". Organic Letters. [Link]
-
Zahrowski, J., et al. (2020). "Photoredox-Mediated Giese Reaction of Bicyclo[1.1.1]pentyl Iodides". Organic Letters. [Link]
-
Gianatassio, R., et al. (2016). "Strain-Release Amination". Science. [Link]
Application Note: Preparation of BCP Building Blocks for Medicinal Chemistry
Part 1: Executive Summary & Rationale
The "Super-Isostere" of Modern Drug Design
In the campaign to "Escape from Flatland," the Bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier bioisostere for the para-phenyl ring , the tert-butyl group , and the internal alkyne . Unlike traditional aromatic rings, the BCP core offers a rigid, linear vector geometry without the metabolic liability of
Key Physicochemical Advantages:
-
Solubility: The
character disrupts crystal packing and increases aqueous solubility compared to flat aromatics. -
Metabolic Stability: BCPs lack the electron-rich
-clouds susceptible to oxidative metabolism (e.g., P450 oxidation). -
Vector Fidelity: The distance between bridgehead carbons (
1.85 Å) mimics the para-substitution vector of benzene ( 2.8 Å) sufficiently to maintain ligand-receptor binding geometries while reducing lipophilicity (LogP).
Part 2: The Critical Precursor – [1.1.1]Propellane
The gateway to all BCP chemistry is [1.1.1]propellane . This highly strained tricyclic hydrocarbon contains an inverted central C–C bond (
Safety Advisory: Handling Propellane
-
Volatility: Propellane is highly volatile (bp
60 °C). -
Stability: It is kinetically stable in solution at -20 °C but can polymerize spontaneously if concentrated neat or exposed to specific Lewis acids/radicals.
-
Recommendation: NEVER isolate [1.1.1]propellane as a neat substance. Always generate and store it as a solution (typically in Et₂O or Pentane).
Protocol 1: Synthesis of [1.1.1]Propellane Solution
Based on the optimized Szeimies/Wiberg route, refined by the Baran and Anderson labs.
Reagents:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (Precursor)[1]
-
Methyllithium (MeLi), 1.6 M in Et₂O (low halide content preferred)
-
Pentane (anhydrous)
Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a large stir bar, internal thermometer, and an addition funnel. Maintain an inert atmosphere (Ar or N₂).
-
Loading: Charge the flask with the tetra-halo precursor (1.0 equiv) and anhydrous pentane (0.5 M concentration relative to precursor). Cool to -78 °C .[2]
-
Cyclization: Add MeLi (2.1 equiv) dropwise via the addition funnel over 45 minutes. Critical: Maintain internal temperature below -70 °C to prevent oligomerization.
-
Warm-up: Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to 0 °C over 30 minutes. The solution will become cloudy (LiCl/LiBr precipitation).
-
Distillation (The "Clean" Step):
-
Set up a short-path distillation apparatus connected to a receiving flask cooled to -78 °C .
-
Apply a slight vacuum (approx. 300-400 mbar) or perform atmospheric distillation if the ether/pentane ratio allows.
-
Distill the propellane/solvent azeotrope into the receiving flask. Stop when the pot volume is reduced by ~80% or temperature spikes.
-
-
Storage: Store the resulting clear solution at -20 °C or -80 °C over molecular sieves.
Protocol 2: Quality Control – Turbidimetric Titration
A self-validating method to determine the exact concentration of your propellane "fuel."
Principle: Thiophenol adds quantitatively to propellane via a radical mechanism.
-
Take a precise aliquot (e.g., 0.5 mL) of the propellane solution.
-
Add thiophenol (PhSH) dropwise.
-
Observation: The solution remains clear as long as propellane is present (forming the soluble sulfide adduct).
-
Endpoint: Once propellane is consumed, the next drop of thiophenol will not react. If using a specific indicator or simply monitoring by NMR (disappearance of propellane peak at
1.98 ppm), you can calculate molarity.-
Alternative (Baran Method): Add a known excess of thiophenol, stir for 10 min, and analyze by ¹H NMR using an internal standard (e.g., dibromomethane) to quantify the BCP-sulfide product.
-
Part 3: Functionalization Workflows
Once the propellane solution is in hand, two primary pathways are used to create medicinal building blocks: Radical Addition (ATRA) for C–C bonds and Strain-Release Amination for C–N bonds.
Visualizing the Workflow
The following diagram illustrates the decision tree for BCP functionalization.
Caption: Divergent synthesis pathways from [1.1.1]propellane to high-value medicinal chemistry building blocks.
Protocol 3: Atom Transfer Radical Addition (ATRA)
Objective: Synthesis of 1-iodo-3-alkyl-bicyclo[1.1.1]pentanes. This method uses the strain energy of propellane to drive the homolytic cleavage of an alkyl iodide (R-I).
Reagents:
-
[1.1.1]Propellane solution (from Protocol 1)
-
Alkyl Iodide (R-I) (1.0 - 1.5 equiv)[3]
-
Initiator: Tributyltin hydride (catalytic) or simply Light (Photo-ATRA)
-
Solvent: Acetonitrile or Ether
Step-by-Step:
-
Mix: In a quartz tube (if using UV) or borosilicate vial (if using blue LED), combine the alkyl iodide and the propellane solution.
-
Irradiation: Irradiate the mixture with a Blue LED (450 nm) or UV light (depending on the R-I absorption).
-
Monitoring: Monitor by ¹H NMR. The propellane peak (
1.[1][7][9]98) will disappear, and new bridgehead protons for the BCP product will appear (typically 2.0 - 2.3 ppm, singlet). -
Workup: Carefully concentrate the solvent (watch for volatility of the product!).
-
Purification: Rapid silica filtration. BCP-iodides are generally stable but can be light-sensitive.
Protocol 4: Strain-Release Amination (The "Baran/Leonori" Approach)
Objective: Direct synthesis of secondary BCP-amines. Direct addition of amines to propellane is kinetically slow. This protocol uses an electrophilic nitrogen radical approach or "turbidimetric" addition for robust access.
Methodology (Turbidimetric Variant):
-
Preparation: Dissolve the secondary amine (e.g., morpholine, piperidine derivatives) in THF.
-
Activation: If the amine is not nucleophilic enough, add a Lewis Acid (e.g., MgBr₂) or convert to a lithium amide (Li-N(R)₂) utilizing Turbo-Grignard conditions if strict anhydrous conditions are available.
-
Addition: Add the propellane solution.
-
Quench: The resulting intermediate is a BCP-anion. Quench with an electrophile (e.g., MeOH for H-termination, or CO₂ for Acid termination).
-
Note: For H-termination to get the amine, simple stirring of propellane with secondary amines in concentrated solutions often works due to "autocatalysis" by trace impurities, but the radical path (using an N-halo precursor and light) is more general for complex amines.
-
Part 4: Data Summary & Comparison
Table 1: Bioisosteric Comparison (Phenyl vs. BCP)
| Property | Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Impact on Drug Design |
| Geometry | Planar (2D) | 3D, Linear Vector | "Escape from Flatland" |
| Bridgehead Dist. | ~2.8 Å (para) | ~1.85 Å | Slightly shorter; maintains binding |
| F(sp³) | 0 | 1.0 | Higher sp³ fraction = better solubility |
| Metabolism | High (Epoxidation) | Low | Blocks metabolic soft spots |
| Lipophilicity | High LogP | Lower LogP | Improves distribution/solubility |
References
-
Wiberg, K. B.; Walker, F. H. "[1.1.1]Propellane." Journal of the American Chemical Society, 1982 , 104, 5239–5240. Link
-
Szeimies, G. et al. "A Practical Synthesis of [1.1.1]Propellane."[1] Organic Syntheses, 1998 , 75, 98. Link
-
Gianatassio, R. et al. (Baran Lab). "Strain-Release Amination." Science, 2016 , 351, 241-246. Link
-
Mykhailiuk, P. K. "In situ Generation of [1.1.1]Propellane for Organic Synthesis." Angewandte Chemie International Edition, 2019 , 58, 1640-1670. Link
-
Merchant, R. R. et al. "Modular Radical Cross-Coupling with [1.1.1]Propellane." Journal of the American Chemical Society, 2018 , 140, 16296–16306. Link
-
Bunker, K. D. et al. "Scalable Synthesis of [1.1.1]Propellane." Organic Process Research & Development, 2011 , 15, 1161–1167. Link
Sources
- 1. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C -glycosides - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07328F [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 3-Substituted Bicyclo[1.1.1]pentanes (BCPs)
Executive Summary
The transition from planar aromatic rings to three-dimensional aliphatic scaffolds—often termed the "Escape from Flatland"—is a defining trend in modern drug discovery. Bicyclo[1.1.1]pentanes (BCPs) have emerged as premier bioisosteres for para-substituted benzenes, offering improved aqueous solubility, enhanced metabolic stability, and optimized pharmacokinetic profiles[1]. However, the widespread adoption of BCPs has historically been bottlenecked by the synthetic challenges associated with scaling highly volatile and reactive precursors. This application note details two state-of-the-art, scalable methodologies for synthesizing 3-substituted BCPs: a light-enabled continuous flow radical addition to[1.1.1]propellane, and a propellane-free carbene insertion into bicyclo[1.1.0]butanes (BCBs).
Mechanistic Pathways & Causality in BCP Assembly
To design a scalable and safe synthesis, one must understand the thermodynamic and kinetic drivers of BCP formation. We present two divergent strategies that leverage different modes of strain-release chemistry.
Strategy A: Photochemical Radical Addition to[1.1.1]Propellane
The central C1–C3 bond of [1.1.1]propellane is highly strained (~65 kcal/mol) and possesses inverted tetrahedral geometry, making it highly susceptible to radical addition[2]. Recent breakthroughs have demonstrated that alkyl iodides can undergo homolytic cleavage under 365 nm irradiation without the need for exogenous photocatalysts[3].
-
Causality of Flow Chemistry: [1.1.1]Propellane is highly volatile (bp ~37 °C). Conducting this reaction in batch leads to propellane loss into the headspace and poor light penetration, requiring 48–72 hours for completion[3]. By transitioning to a continuous flow microreactor, the system remains pressurized (preventing volatilization), and the narrow path length ensures uniform photon flux. This reduces the reaction time to roughly 30 minutes and enables kilogram-scale throughput[3].
Strategy B: Propellane-Free Carbene Insertion via Bicyclo[1.1.0]butanes (BCBs)
An alternative approach circumvents the operational hazards of [1.1.1]propellane entirely. Bicyclo[1.1.0]butanes (BCBs) contain a highly strained central C–C bond. The addition of dihalocarbenes (e.g., :CBr₂ or :CFBr) directly inserts into this bond, driving a ring expansion to form bridge-functionalized BCPs[4],[1].
-
Causality of Precursor Choice: Relying on propellane complicates scale-up due to the hazardous methyllithium required for its generation. The BCB route utilizes simple, bench-stable precursors and generates carbenes in situ using inexpensive reagents (e.g., bromoform and base), democratizing access to complex 2,2-dihalo-BCP scaffolds[1].
Fig 1: Divergent synthetic logic for BCP assembly via propellane radical addition vs BCB carbene insertion.
Quantitative Data Comparison
The selection of the synthetic route depends heavily on the desired substitution pattern and available infrastructure.
| Synthetic Strategy | Precursor | Key Reagents | Reaction Mode | Typical Yields | Scalability | Primary Advantage |
| Radical Addition | [1.1.1]Propellane | Alkyl Iodides, 365 nm Light | Continuous Flow | 60 - 90%[3] | Up to Kilogram | Catalyst-free, high purity crude |
| Carbene Insertion | Bicyclo[1.1.0]butane | CHBr₃ or CHFBr₂, Base | Batch | 50 - 80%[4] | Multigram | Propellane-free, bridge-functionalized |
Self-Validating Experimental Protocols
Protocol 1: Light-Enabled Continuous Flow Synthesis of 3-Alkyl-BCP Iodides
Adapted from the catalyst-free methodology for scalable BCP halide generation[3].
System Setup:
-
Equip a continuous flow system with a fluorinated ethylene propylene (FEP) tubing reactor (e.g., 10 mL internal volume) wrapped around a 365 nm LED light source.
-
Attach a syringe pump at the inlet and a Back Pressure Regulator (BPR) set to 50–75 psi at the outlet to maintain the reaction mixture in the liquid phase.
Fig 2: Continuous flow reactor configuration for the scalable, light-enabled synthesis of BCPs.
Step-by-Step Execution:
-
Preparation: In a flame-dried flask under argon, prepare a solution of the target alkyl iodide (1.0 equiv, e.g., 10 mmol) and [1.1.1]propellane (1.5–2.0 equiv, ~15–20 mmol) in anhydrous diethyl ether (0.2 M relative to the iodide). Note: Keep the solution chilled (0 °C) prior to pumping to prevent propellane evaporation.
-
Flow Initiation: Prime the flow reactor with pure diethyl ether. Once stable, switch the inlet to the reagent reservoir.
-
Irradiation: Set the flow rate to achieve a residence time (
) of exactly 30 minutes inside the irradiated zone. Turn on the 365 nm LED. -
Self-Validation (In-Process Control): Collect the first 1 mL of the steady-state effluent. Analyze via GC-MS. Validation Check: The disappearance of the alkyl iodide starting material peak and the appearance of the heavier BCP-iodide mass ion (
) confirms successful chain propagation. -
Collection & Isolation: Collect the steady-state output in a receiving flask. Because the reaction requires no catalysts or additives, simply concentrate the mixture carefully under reduced pressure (avoiding elevated temperatures due to product volatility) to yield the crude 3-alkyl-BCP iodide, often in >90% purity[3].
Protocol 2: Propellane-Free Synthesis of 2,2-Dibromo-BCPs
Adapted from the carbene addition methodology to bicyclo[1.1.0]butanes[1].
Step-by-Step Execution:
-
Preparation: Dissolve the starting bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv, 10 mmol) and bromoform (CHBr₃, 3.0 equiv, 30 mmol) in a biphasic mixture of dichloromethane and 50% aqueous NaOH.
-
Phase Transfer: Add a phase-transfer catalyst (PTC), such as benzyltriethylammonium chloride (TEBAC, 5 mol%), to facilitate the generation of the dibromocarbene at the biphasic interface.
-
Reaction: Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via ¹H NMR of a crude organic aliquot. Validation Check: The highly strained bridgehead protons of the BCB precursor (typically resonating around 1.0–2.5 ppm depending on substitution) will completely disappear, replaced by the distinct, more deshielded bridgehead protons of the resulting 2,2-dibromo-BCP scaffold.
-
Workup: Dilute with water and extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the bridge-functionalized BCP.
Downstream Functionalization & Quality Control
The BCP-iodides generated via Protocol 1 are highly versatile intermediates. The C–I bond can be subsequently engaged in radical cross-couplings, metallation, or nucleophilic substitutions to yield over 300 distinct BCP derivatives for medicinal chemistry libraries[3],[5].
Critical QC Metrics for BCPs:
-
Thermal Stability: While BCPs are generally stable, highly substituted or halogenated variants should be stored at -20 °C under an inert atmosphere to prevent slow degradation.
-
NMR Characterization: The internal methylene protons of the BCP core are highly diagnostic, typically appearing as a sharp singlet integrating to 6 protons in symmetrical 1,3-disubstituted BCPs (around 1.8–2.2 ppm in ¹H NMR).
References
-
Mykhailiuk, P. K., et al. "Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations." Nature Synthesis, 2024.[Link]
-
Mykhailiuk, P. K., et al. "A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes." Angewandte Chemie International Edition, 2022.[Link]
-
"Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes." Proceedings of the National Academy of Sciences (PNAS), 2025.[Link]
-
"Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of[1.1.1]Propellane." Journal of the American Chemical Society, 2025.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable building block. Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized as bioisosteres for para-substituted benzene rings in medicinal chemistry, offering improved physicochemical properties such as solubility and metabolic stability.[1][2][3][4][5][6] The 3-iodo-1-carboxylic acid derivative is a key intermediate, allowing for diverse functionalization.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting the synthesis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid from [1.1.1]propellane, but I am observing very low or no formation of the target molecule. What are the likely causes and how can I improve my yield?
Answer:
Low or negligible yields in this synthesis often stem from issues with the highly reactive [1.1.1]propellane precursor or suboptimal reaction conditions for the ring-opening and functionalization steps.
Potential Causes & Solutions:
-
Degradation of [1.1.1]Propellane: [1.1.1]Propellane is a highly strained and unstable molecule.[7] It is typically prepared and used in solution and should be stored at low temperatures (e.g., -40 °C) to prevent polymerization.[1][6]
-
Solution: Before use, it is crucial to titrate the [1.1.1]propellane solution to determine its exact concentration. A common method involves titration with a known amount of thiophenol.[1] If the concentration has dropped significantly, a fresh batch should be synthesized. The synthesis from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and methyllithium is a well-established procedure.[8]
-
-
Inefficient Ring Opening and Iodination: The reaction proceeds via the opening of the central bond of [1.1.1]propellane. The choice of iodine source and reaction conditions are critical.
-
Solution: While elemental iodine can be used, electrophilic iodine sources such as N-iodosuccinimide (NIS) can be more effective in promoting the desired reaction pathway, especially when coupled with a nucleophile.[9] Some protocols utilize a radical addition mechanism, which may require a radical initiator or photochemical activation.[10]
-
-
Suboptimal Carboxylation Conditions: The introduction of the carboxylic acid group is typically achieved by quenching an organometallic intermediate with carbon dioxide (dry ice).
-
Solution: Ensure that the dry ice is freshly crushed and that the reaction mixture is vigorously stirred during the addition to maximize the surface area for reaction. The organolithium or Grignard reagent formed after the initial ring-opening must be handled under strictly anhydrous and inert conditions to prevent quenching by residual water or oxygen.
-
-
Side Reactions: The high reactivity of the intermediates can lead to undesired side reactions, such as dimerization or polymerization of the propellane.[11]
-
Solution: Maintaining a low reaction temperature and controlling the stoichiometry of the reagents can help to minimize side reactions. A slow, controlled addition of the propellane solution to the reaction mixture can also be beneficial.
-
Issue 2: Formation of Significant Impurities
Question: My reaction is producing the desired product, but it is contaminated with significant impurities that are difficult to separate. What are these impurities and how can I avoid them?
Answer:
The formation of impurities is a common challenge in BCP chemistry. Understanding the potential side products can guide purification strategies and reaction optimization.
Potential Impurities & Mitigation Strategies:
-
1,3-Diiodobicyclo[1.1.1]pentane: This can form if the carboxylation step is inefficient or if an excess of the iodinating agent is used.
-
Mitigation: Carefully control the stoichiometry of the iodinating agent. Ensure efficient carboxylation by using an excess of high-quality, finely crushed dry ice and maintaining a low temperature during the quench.
-
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: This can result from the reaction of the intermediate with two equivalents of carbon dioxide, particularly if the iodination is incomplete.
-
Mitigation: Ensure that the iodination step proceeds to completion before the addition of carbon dioxide. Monitoring the reaction by TLC or GC-MS can be helpful.
-
-
Oligomers/Polymers: As mentioned, [1.1.1]propellane is prone to polymerization.[7]
-
Mitigation: Use freshly prepared or properly stored and titrated propellane solutions. Maintain low temperatures throughout the reaction and work-up.
-
Purification Strategy:
-
Purification is typically achieved by column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is often effective. Given the acidic nature of the product, adding a small amount of acetic acid to the eluent can sometimes improve the separation and peak shape. Recrystallization from a suitable solvent system can also be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the synthesis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid?
A1: The synthesis typically proceeds through a multi-step, one-pot sequence. The key mechanistic steps are illustrated below.
Caption: Generalized reaction mechanism for the synthesis.
The reaction is initiated by the ring-opening of [1.1.1]propellane. This can occur through radical or anionic pathways depending on the specific reagents used. For instance, reaction with an organolithium reagent can generate a BCP anion, which can then be trapped by an electrophilic iodine source. Alternatively, a radical addition of an iodine source to propellane can form a bridgehead radical. Subsequent carboxylation with CO2 yields the final product.
Q2: Are there alternative, more stable precursors to [1.1.1]propellane for the synthesis of functionalized BCPs?
A2: Yes, the instability of [1.1.1]propellane has driven the development of alternative precursors. One notable example is 1,3-diiodobicyclo[1.1.1]pentane (DIBCP).[8][12] DIBCP is a stable, crystalline solid that can be used as a feedstock for the synthesis of various BCP derivatives through nucleophilic substitution reactions.[8][12] This approach avoids the need to handle the volatile and cryogenic [1.1.1]propellane.[12]
Q3: What are the key analytical techniques for characterizing the final product?
A3: The structure of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid is typically confirmed using a combination of spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is characterized by the presence of a singlet for the six bridgehead protons of the BCP core.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary bridgehead carbons, the methylene carbons of the BCP cage, and the carboxylic acid carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of [1.1.1]Propellane Solution
This protocol is adapted from established literature procedures.[13]
-
To a dry, three-necked round-bottom flask equipped with an overhead stirrer and under an argon atmosphere, add 1,1-bis(chloromethyl)-2,2-dibromocyclopropane in diethyl ether.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium (typically ~2.2 equivalents) dropwise while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the mixture for 30 minutes at -75 °C, then allow it to warm to 0 °C and stir for an additional 1.5 hours.
-
The resulting solution of [1.1.1]propellane is not isolated but can be stored at low temperatures (-40 °C) under an inert atmosphere. The concentration should be determined by titration before use.[1]
Protocol 2: Synthesis of 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid
This is a general procedure and may require optimization based on your specific laboratory conditions.
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of freshly titrated [1.1.1]propellane in diethyl ether.
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of your chosen iodinating agent (e.g., iodine or NIS) in anhydrous diethyl ether.
-
Slowly add the iodinating agent solution to the propellane solution at -78 °C.
-
After the addition, allow the reaction to stir for a specified time (this may require optimization and monitoring).
-
In a separate flask, add a solution of a strong base (e.g., t-butyllithium, 2.1 equivalents) to dry diethyl ether at -78 °C.[14]
-
Slowly transfer the reaction mixture from step 5 to the base solution at -78 °C.
-
After the addition, stir the reaction mixture for a short period (e.g., 10 minutes) at this temperature.[14]
-
Quench the reaction by pouring the mixture over a large excess of freshly crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous work-up, typically by adding water and acidifying the aqueous layer with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Typical Value/Range | Notes |
| Yield | 40-70% | Highly dependent on the quality of [1.1.1]propellane and reaction conditions. |
| ¹H NMR (CDCl₃) | ~2.4 ppm (s, 6H) | Chemical shift may vary slightly depending on the solvent. |
| ¹³C NMR (CDCl₃) | ~180 ppm (C=O), ~55 ppm (bridgehead C), ~40 ppm (bridgehead C-I), ~30 ppm (CH₂) | Approximate chemical shifts. |
| Melting Point | Varies | Dependent on purity. |
Logical Workflow for Troubleshooting
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 7. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. fujc.pp.ua [fujc.pp.ua]
Technical Support Center: BCP Acid Stability & Functionalization
The following technical guide addresses the stability and functionalization of Bicyclo[1.1.1]pentane-1-carboxylic acids (BCP-COOH) .
Topic: Preventing Unwanted Decarboxylation & Degradation of BCP Acids Ticket Category: Synthetic Methodology / Troubleshooting Support Level: Tier 3 (Senior Scientist)
Executive Summary: The Stability Paradox
Bicyclo[1.1.1]pentane (BCP) acids are kinetically stable under standard "ionic" conditions (hydrolysis, amide coupling, esterification) but are thermodynamically primed for decarboxylation under "radical" conditions.
The strain energy of the BCP ring (~65 kcal/mol) means that once an unpaired electron is generated at the bridgehead (via Single Electron Transfer oxidation of the carboxylate), the resulting BCP radical is relatively stable and forms easily. To prevent decarboxylation, you must strictly maintain a two-electron (ionic) reaction manifold and avoid one-electron (radical) triggers.
Diagnostic Workflow (Troubleshooting Guide)
Use this decision matrix to identify why your BCP acid is degrading.
Ticket #1: "My BCP acid decomposes during Amide Coupling."
Symptom: Gas evolution observed; low yield; formation of BCP-H (propellane derivatives) or ring-opened byproducts.
| Potential Cause | Diagnosis | Resolution |
| Trace Metal Contamination | Are you using recycled solvents or glassware previously used for Pd/Cu/Ag chemistry? | Chelation: Add EDTA or use metal scavengers. BCP-COOH is sensitive to Ag(I) and Cu(II) which catalyze decarboxylation. |
| Wrong Activation Agent | Are you using N-hydroxyphthalimide (NHPI) or similar redox-active esters? | Switch Reagents: These esters are designed to decarboxylate. Switch to HATU/DIEA or T3P/Pyridine (See Protocol A). |
| Photochemical Cleavage | Is the reaction exposed to intense blue/UV light or sunlight? | Darkness: Wrap reaction vessels in foil. BCP-active esters can undergo photodecarboxylation even without catalysts. |
| Ring Opening (False Positive) | Is the medium highly acidic (pH < 2)? | Buffer: This is likely acid-catalyzed ring opening, not decarboxylation. Maintain pH > 4 during workup. |
Ticket #2: "I'm losing the Carboxyl group during Cross-Coupling."
Symptom: Attempting Suzuki/Buchwald on a remote halogen, but the BCP-COOH is lost.
| Potential Cause | Diagnosis | Resolution |
| Catalytic Decarboxylation | Using Pd(0) at T > 80°C with free acid? | Protection: Pd(II) can insert into the C-COOH bond. Convert BCP-COOH to a tert-butyl ester or benzyl ester before coupling. |
| Base-Mediated Instability | Using strong bases (KOtBu) at high temp? | Milder Base: Switch to inorganic bases (K3PO4, Cs2CO3) and lower temperature. |
The "Safe Zone" Protocols
These protocols are validated to retain the BCP-COOH integrity.
Protocol A: Safe Amide Coupling (The "Ionic" Standard)
Purpose: To couple amines without triggering radical fragmentation.
-
Preparation: Dissolve BCP acid (1.0 equiv) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (3.0 equiv). Crucial: Ensure the solution is basic before adding the coupling reagent to prevent acid-catalyzed ring strain release.
-
Activation: Add HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv).
-
Note: Avoid carbodiimides (EDC/DCC) if the BCP has a basic amine nearby, as "self-immolation" cyclization can occur.
-
-
Coupling: Add amine (1.1 equiv). Stir at RT for 2-4 h.
-
Workup: Dilute with EtOAc. Wash with 0.5 M HCl (briefly) or 10% Citric Acid. Do not use strong HCl.
Protocol B: Storage & Handling
-
State: Store as the free acid or methyl ester.
-
Temperature: Stable at 4°C.
-
Avoid: Do not store as an activated ester (e.g., NHS-ester) for prolonged periods, as these are prone to spontaneous decarboxylation.
Mechanistic Visualization
The following diagram illustrates the "Switch" between safe functionalization and unwanted decarboxylation.
Caption: Figure 1. The Divergent Pathways. To prevent decarboxylation, the reaction must remain in the upper "Ionic" manifold. The presence of SET oxidants (Ag, Cu) or photo-excitation pushes the system into the lower "Radical" manifold.
Frequently Asked Questions (FAQ)
Q: I am using HATU and DIPEA, but I still see degradation. Why? A: Check your BCP substitution. If you have an amino group at the 3-position (3-amino-BCP-1-COOH), it can polymerize or form intramolecular lactams.
-
Fix: Ensure the 3-amino group is Boc-protected before activating the carboxylic acid.
Q: Can I use acid chlorides (SOCl2/Oxalyl Chloride) with BCP acids? A: Yes, but with caution. BCP acid chlorides are stable, but the generation of HCl during their formation can trigger ring opening (cleavage of the bridgehead bonds) if the reaction gets too hot.
-
Recommendation: Use oxalyl chloride/DMF (catalytic) at 0°C and distill off excess reagent under vacuum; do not heat to reflux.
Q: Is the BCP anion stable? A: Yes. Unlike standard sp3 carbons, the BCP bridgehead has high s-character (similar to an alkyne). The anion is relatively stable, which actually makes thermal decarboxylation (without oxidants) difficult. The danger is almost exclusively oxidative (radical).
References
-
Mykhailiuk, P. K. (2021).[1][2][3] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry.
- Context: Defines the stability and standard handling of BCP diacids on a kilogram scale.
-
Garbuz, P., et al. (2021). "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes." PNAS.
- Context: Demonstrates the synthesis of complex BCP derivatives retaining the carboxyl
-
Pfizer/Etrasimod Development Team. (2024).
- Context: Etrasimod is a clinical BCP-acid drug.
-
Baran, P. S., et al. (2016).
- Context: While focused on propellanes, this work outlines the radical reactivity of the BCP core that must be avoided when preserv
Sources
Technical Support Center: Stability & Handling of 3-Iodobicyclo[1.1.1]pentane Intermediates in Solution
Welcome to the Technical Support Center for the synthesis, handling, and troubleshooting of 3-iodobicyclo[1.1.1]pentane (3-I-BCP) and 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) intermediates. As these sp³-rich motifs become increasingly critical as bioisosteres for para-substituted benzenes, tert-butyl groups, and internal alkynes in drug development, understanding their unique physical chemistry is paramount to preventing synthetic bottlenecks.
Core Principles of 3-I-BCP Stability
To successfully manipulate 3-I-BCP intermediates, researchers must understand the causality behind their reactivity and degradation pathways:
-
Strain Energy & Ring Opening: The bicyclo[1.1.1]pentane (BCP) core possesses an immense strain energy of approximately 66.6 kcal/mol[1]. While the hydrocarbon itself is surprisingly robust, functionalized derivatives—particularly those subjected to strong anionic conditions—are prone to strain-release ring opening. Anionic intermediates struggle to accommodate electron density inside the rigid propellane cage, making them highly susceptible to central bond cleavage[1].
-
Radical vs. Anionic Pathways: Radicals react much more readily and stably with the BCP core than anions. The sp²-like character of the BCP radical allows for better accommodation of electron density during ring-opening of the [1.1.1]propellane precursor[1]. Consequently, radical-mediated atom transfer radical addition (ATRA) is the preferred method for functionalization.
-
Photolability of the C–I Bond: The carbon-iodine bond at the bridgehead position is highly photolabile. Unintended exposure to ambient light induces homolytic cleavage, generating BCP radicals that will rapidly self-polymerize or abstract hydrogen from the solvent if a proper radical trap is not present[2].
Troubleshooting Guide & FAQs
Q1: My 3-I-BCP solution turns brown during storage. What is happening, and how do I prevent it?
A: The brown discoloration is caused by the photolytic or thermal cleavage of the C–I bond, which releases molecular iodine (
-
Causality: The weak bridgehead C–I bond undergoes homolysis under UV/Vis light or elevated temperatures. The resulting iodine radicals recombine to form
, while the BCP radicals dimerize or polymerize, ruining your intermediate stock. -
Solution: Always store 3-I-BCP and DIBCP as crystalline solids or in non-nucleophilic solvents (e.g., pentane) at -20 °C in amber vials[4].
Q2: I am observing significant ring-opened cyclobutane byproducts during nucleophilic substitution. How can I prevent this? A: You are likely using a hard nucleophile or a strong aliphatic lithium reagent (such as n-BuLi or t-BuLi).
-
Causality: Strong lithium reagents induce an in situ lithium-halogen exchange rather than a direct substitution. The resulting highly basic BCP-anion cannot stabilize the electron density within the strained cage, triggering a rapid ring-opening elimination to form a methylene cyclobutane derivative[5].
-
Solution: Switch to softer nucleophiles. For example, DIBCP reacts cleanly with pyridines or tertiary amines under mild heating to form highly stable BCP-pyridinium salts without triggering ring-opening[4].
Q3: My radical addition (ATRA) yield is low, and I am isolating polymeric mixtures. What is going wrong? A: Your BCP radical is self-polymerizing before it can be trapped.
-
Causality: If the concentration of the radical acceptor is too low, or if the acceptor is inefficient, the highly reactive BCP radical will react with unreacted[1.1.1]propellane or other BCP radicals in a runaway chain reaction.
-
Solution: Use highly efficient radical traps (e.g., di-tert-butyl azodicarboxylate) and maintain a low steady-state concentration of the radical initiator.
Quantitative Data: Stability Profiles
The following table summarizes the stability of 3-I-BCP/DIBCP intermediates across various environments to guide your experimental design.
| Solvent / Environment | Temperature | Light Condition | Estimated Stability | Primary Degradation Pathway | Recommended Action |
| Pentane / Diethyl Ether | -20 °C | Dark (Amber) | > 6 Months | None (Stable) | Ideal storage condition. Keep tightly sealed[3]. |
| Acetone / Methanol | 60–65 °C (Reflux) | Ambient | Hours to Days | Nucleophilic attack / Solvolysis | Avoid unless performing targeted nucleophilic substitutions[4]. |
| Any Solvent | Ambient (20 °C) | UV / Vis Light | Minutes to Hours | C–I Homolysis | Wrap reaction vessels in foil; use amber glassware[2]. |
| THF (with t-BuLi) | -78 °C to RT | Dark | Seconds | Li-Halogen Exchange | Avoid. Use softer nucleophiles or radical pathways. |
Experimental Protocol: Preparation and Safe Handling
To ensure maximum stability and yield, follow this self-validating methodology for the synthesis and storage of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) stock solutions.
Objective: Generate a stable, storable stock solution of DIBCP from [1.1.1]propellane while preventing photolytic degradation and over-oxidation.
Step-by-Step Methodology:
-
Reagent Preparation: Pre-chill a standardized solution of [1.1.1]propellane in pentane/diethyl ether to 0 °C in a round-bottom flask.
-
Causality: Wrapping the flask in aluminum foil prevents premature photolytic cleavage of the incoming iodine.
-
-
Iodine Addition: Add a stoichiometric amount of solid
in small portions under active stirring.-
Self-Validating System: The reaction mixture will immediately turn dark brown upon
addition. As the adds across the central propellane bond to form DIBCP, the solution will gradually lighten. Complete consumption of iodine is visually validated when the dark brown color transitions to a pale yellow or clear solution.
-
-
Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (
).-
Causality: This step removes any trace unreacted
, which could otherwise act as a radical initiator and cause downstream polymerization during storage. -
Self-Validating System: The organic layer must become completely colorless, confirming the total reduction of residual iodine.
-
-
Drying and Storage: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (keep the water bath < 25 °C to prevent thermal degradation). Store the resulting crystalline solid or reconstituted stock solution at -20 °C in an amber vial[3][4].
Workflow Visualization
The following diagram illustrates the logical relationships between reaction conditions and the ultimate structural fate of the 3-I-BCP intermediate.
Reaction pathways of 3-I-BCP intermediates illustrating productive vs. degradative outcomes.
References
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au URL:[Link]
-
Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts Source: The Journal of Organic Chemistry URL:[Link]
-
Accessing functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and broader chemical applications Source: Loughborough University Research Repository URL:[Link]
-
Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions Source: ChemRxiv URL:[Link]
Sources
Purification methods for BCP carboxylic acids without decomposition
Welcome to the Technical Support Center for the synthesis and purification of bicyclo[1.1.1]pentane (BCP) derivatives. BCPs have emerged as powerful, three-dimensional bioisosteres for para-substituted benzene rings, offering improved solubility, metabolic stability, and binding specificity in drug design[1].
However, the BCP core possesses considerable ring strain (~65 kcal/mol). While the C–C bonds are surprisingly robust under neutral conditions, the bridgehead carbons are susceptible to fragmentation when subjected to strong Lewis acids, extreme heat, or unoptimized purification conditions[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to purify BCP carboxylic acids without decomposition or yield loss.
Troubleshooting & FAQs
Q1: My BCP carboxylic acid seems to "decompose" or disappear during solvent removal on the rotary evaporator. What is happening? A1: You are likely experiencing sublimation , not chemical decomposition. Low molecular weight BCP mono-carboxylic acids have unusually high vapor pressures compared to their aromatic counterparts. When subjected to high vacuum (< 10 mbar) and elevated water bath temperatures (> 40°C), the product readily sublimes and is lost to the bump flask or vacuum pump.
-
The Fix: Concentrate BCP carboxylic acids using a water bath temperature strictly below 30°C and a controlled vacuum (e.g., > 50 mbar). Never leave the isolated free acid on a high-vacuum manifold overnight.
Q2: I see massive yield loss, severe streaking, and multiple new spots when purifying the free BCP acid on silica gel. How do I fix this? A2: Free BCP carboxylic acids interact strongly with the acidic silanol groups on standard silica gel. This causes irreversible adsorption and, in many cases, acid-catalyzed ring opening of the strained [1.1.1] propellane-derived core.
-
The Fix: Do not subject the free acid to silica gel chromatography. Instead, utilize a transient esterification strategy (e.g., forming a benzyl ester). BCP esters are completely stable on silica gel and can be purified easily, followed by a mild saponification step to regenerate the pure acid[3].
Q3: During the acidification of the BCP carboxylate salt (post-saponification or extraction), the solution turns yellow and the product degrades. Why? A3: The protonation of a carboxylate salt is an exothermic process. If concentrated strong acid (like 12M HCl) is added rapidly at room temperature, the localized heat and extreme drop in pH can trigger the cleavage of the BCP ring[4].
-
The Fix: Always perform acidification at 0°C in an ice bath. Add 1M HCl dropwise with vigorous stirring until the pH reaches exactly 2–3.
Quantitative Data: Stability & Physicochemical Profile
Understanding the physical limits of the BCP core is critical for designing a safe purification workflow.
| Parameter | Typical Value / Observation | Mechanistic Implication & Troubleshooting Action |
| Ring Strain Energy | ~65 kcal/mol | High susceptibility to ring-opening. Action: Avoid strong Lewis acids and prolonged heating >60°C. |
| Sublimation Point | < 40°C under high vacuum | High risk of mass loss during concentration. Action: Keep rotovap bath < 30°C; avoid high vacuum manifolds. |
| pKa (Monoacid) | ~4.0 - 4.5 | Requires precise acidification for extraction. Action: Acidify to pH 2-3 at 0°C to ensure complete protonation. |
| Silica Gel Stability | Poor (Free Acid) / Excellent (Ester) | Acidic silanols catalyze degradation. Action: Perform transient esterification before chromatography. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the BCP core remains intact throughout the workflow.
Protocol A: Temperature-Controlled Acid-Base Extraction
Use this protocol if your crude NMR/LC-MS indicates < 15% neutral impurities and no complex side-products.
-
Solubilization: Suspend the crude BCP carboxylic acid in ethyl acetate (EtOAc) (10 mL per gram of crude).
-
Basic Extraction: Add 1M NaOH (aq) at 0°C until the aqueous layer reaches pH 10. Causality: The BCP acid is converted to a highly water-soluble sodium carboxylate, leaving neutral organic impurities in the EtOAc.
-
Washing: Separate the layers. Wash the aqueous layer with dichloromethane (DCM) (3 × 10 mL) to strictly remove any remaining neutral impurities. Discard the organic washes.
-
Cold Acidification (Critical Step): Cool the aqueous layer to 0°C in an ice bath. While stirring vigorously, add 1M HCl dropwise. Monitor continuously with pH paper until the solution reaches exactly pH 2–3. Validation Check: If the pH remains > 4, the BCP acid will remain partially ionized and water-soluble, leading to artificially low recovery.
-
Organic Extraction: Extract the turbid aqueous layer with tert-butyl methyl ether (TBME) or EtOAc (3 × 15 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Maintain the water bath at ≤ 30°C to prevent sublimation.
Protocol B: Transient Esterification & Mild Saponification
Use this protocol if the crude mixture is complex (> 15% impurities) and requires chromatographic separation.
-
Esterification: In a round-bottom flask, dissolve the crude BCP acid and Li₂CO₃ (2.0 equiv) in anhydrous DMF (0.25 M). Add benzyl bromide (BnBr, 1.5 equiv). Stir at 60°C for 18 h under N₂[3].
-
Chromatography: Quench the reaction with water and extract with EtOAc. Concentrate the organic layer and purify the highly stable BCP benzyl ester via standard silica gel chromatography (Hexanes/EtOAc gradient). Validation Check: TLC will show a distinct, non-streaking UV-active spot for the ester.
-
Mild Saponification: Dissolve the purified ester in THF (0.5 M). Add a solution of LiOH·H₂O (1.1 equiv) in water. Stir at 50°C for 12–24 h until TLC indicates complete consumption of the ester[3]. Causality: LiOH is used instead of NaOH/KOH to provide a milder basic environment, preventing base-catalyzed side reactions.
-
Isolation: Remove the THF under reduced pressure. Follow Protocol A (Steps 4–6) to safely acidify at 0°C and extract the pure free acid.
Purification Workflow Visualization
The following decision matrix dictates the correct purification pathway based on the initial impurity profile of your crude reaction mixture.
Figure 1: Decision matrix and workflow for the purification of BCP carboxylic acids.
References
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)
- Transforming C–H Bonds on Bicyclo[1.1.
- 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | MDPI.
- Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes | PNAS.
Sources
Optimizing haloform reaction for BCP dicarboxylic acid synthesis
Ticket #BCP-OX-001: Optimization of Haloform Reaction for Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Status: Open Assigned Specialist: Senior Application Scientist Subject: Protocol Optimization & Troubleshooting for 1,3-Diacetyl-BCP Oxidation
Core Directive & Executive Summary
The oxidation of 1,3-diacetylbicyclo[1.1.1]pentane to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP diacid) is a critical gateway step in synthesizing bioisosteres for phenyl rings. While the BCP core is surprisingly robust, the haloform reaction is highly exothermic and biphasic.
The Critical Failure Points are:
-
Thermal Runaway: Destabilizes the hypohalite species, leading to formation of bromate/chlorate byproducts rather than the desired oxidation.
-
Solubility Mismatch: The starting diketone and the intermediate halogenated species have vastly different solubilities than the final diacid salt, leading to encapsulation and incomplete conversion.
-
Workup pH: The BCP diacid is highly water-soluble at neutral pH but precipitates sharply at pH < 1.0.
Standard Operating Procedure (SOP)
Based on the optimized Mykhailiuk/Stepan protocols (J. Org. Chem. 2021).[1][2][3][4]
Reagent Setup (Stoichiometry relative to Diketone)
| Component | Equiv. | Role | Critical Note |
| 1,3-Diacetyl-BCP | 1.0 | Substrate | Dissolve in Dioxane (1:4 w/v relative to total vol). |
| NaOH | 15.0 | Base/Reactant | Must be kept cold ( |
| Bromine (Br | 7.5 | Oxidant | Add very slowly to NaOH to generate NaOBr in situ. |
| Sodium Thiosulfate | ~1.0 | Quench | Use saturated solution; titrate until yellow color vanishes. |
Step-by-Step Workflow
Phase 1: Oxidant Generation (The "Hypobromite Engine")
-
Dissolve NaOH (15 equiv) in water.[3][5] Cool to -5°C to 0°C .
-
Add Br
(7.5 equiv) dropwise.[3][5] WARNING: Extremely Exothermic. Internal temp must not exceed 5°C.-
Why? High temp disproportionates NaOBr into NaBrO
(inactive oxidant).
-
-
Stir for 15-30 mins to ensure complete formation of NaOBr.
Phase 2: Oxidation 4. Dissolve 1,3-diacetyl-BCP in 1,4-dioxane. 5. Add the ketone solution dropwise to the NaOBr solution at 0°C . 6. Allow to warm to Room Temperature (20-25°C) and stir for 12–16 hours.
- Checkpoint: The solution should remain yellow/orange (excess oxidant). If it turns colorless, add more NaOBr immediately.
Phase 3: Workup & Isolation
7. Cool to 0°C. Quench with sat. Na
- Target: Removes unreacted ketone and neutral halo-intermediates.[6] Discard organics.
- Precipitation: Acidify the aqueous layer with conc. HCl to pH 1 .
- Observation: The BCP diacid will precipitate as a white solid.
- Extraction 2 (Product Recovery): Extract the acidified aqueous layer with EtOAc (3x).
- Note: While precipitation occurs, extraction ensures max recovery due to partial water solubility.
Mechanism & Logic Visualization
The following diagram illustrates the reaction pathway and the critical decision points where yield is often lost.
Caption: Workflow logic for BCP haloform reaction. Red paths indicate failure modes (thermal degradation) or removal steps.
Troubleshooting Matrix (Diagnostics)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Old Oxidant: NaOBr disproportionated to NaBrO | Ensure temp stays |
| Incomplete Conversion | Stirring/Solubility: The hexabromo-intermediate precipitated and stopped reacting. | Increase Dioxane ratio. Ensure vigorous stirring (vortexing) to maximize phase transfer. |
| Product in DCM Wash | pH Error: The aqueous layer was not basic enough (pH < 10) during the first wash. | Ensure pH > 12 before DCM wash. The diacid must be fully deprotonated (disodium salt) to stay in water. |
| No Precipitate at pH 1 | Dilution: Reaction volume is too high; product is soluble in water (~15g/L). | Do not rely on filtration alone. Saturate aqueous layer with NaCl and exhaustively extract with EtOAc. |
| Yellow Product | Residual Bromine: Incomplete quenching or iodine contamination. | Wash EtOAc layer with additional Na |
Frequently Asked Questions (FAQ)
Q: Can I use commercial Bleach (NaOCl) instead of Bromine? A: Yes, but with caveats. Commercial bleach (5-12% NaOCl) is dilute, which increases reaction volume and makes extraction harder.
-
Modification: If using bleach, add KBr (0.5 equiv) as a catalyst. The NaOCl oxidizes Br
to OBr , which is a faster halogenating agent for methyl ketones than OCl .
Q: Is the BCP ring stable to these harsh oxidative conditions? A: Surprisingly, yes. The BCP core is highly strained (~65 kcal/mol) but is kinetically stable to ionic/basic conditions. It resists the "haloform" conditions well. However, avoid radical initiators or excessive heat (>60°C), which can trigger ring-opening polymerization.
Q: My final product is a sticky gum, not a solid. Why? A: This usually indicates trapped solvent (Dioxane) or mono-acid/mono-ketone impurities.
-
Fix: Triturate the gum with cold Hexane/Et
O (1:1). The BCP diacid is insoluble in non-polar solvents, while impurities often dissolve.
Q: How do I store the BCP Diacid? A: Store at 4°C. While stable, the high strain energy makes it susceptible to slow decomposition if exposed to acidic moisture over months. Ensure it is perfectly dry before storage.
References
-
Mykhailiuk, P. K., et al. (2021).[2][3] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry, 86(15), 10875–10883. [2]
-
Stepan, A. F., et al. (2012).[4][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.
-
Measom, N. D., et al. (2017). "The Haloform Reaction."[2][5][6][8][9][10][11] Comprehensive Organic Synthesis II, 7, 276-302. (General Mechanistic Reference).
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. youtube.com [youtube.com]
- 9. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low reactivity of BCP bridgehead iodides
Technical Support Center: BCP Bridgehead Iodide Functionalization Ticket Subject: Troubleshooting Low Reactivity & Protocol Optimization for 1-Iodo-Bicyclo[1.1.1]pentanes Assigned Specialist: Senior Application Scientist, High-Throughput Experimentation Division
Diagnostic Hub: Why is my reaction failing?
The Bicyclo[1.1.1]pentane (BCP) bridgehead iodide is a deceptive reagent. While the C–I bond appears chemically similar to a tertiary alkyl iodide (
The Central Dogma of BCP Iodides:
-
SN2 is Impossible: The "back-side attack" required for Walden inversion is physically blocked by the BCP cage structure.[1]
-
SN1 is Difficult: While the BCP carbocation is more stable than the cubyl cation, it is significantly higher in energy than a
-butyl cation.[1] Spontaneous ionization is slow.[1] -
Pd-Catalyzed Oxidative Addition is Rate-Limiting: Standard Pd(0) catalysts struggle to insert into the bridgehead C(sp3)–I bond due to steric bulk and orbital misalignment.
Decision Matrix: Select Your Workflow
Figure 1: Decision tree for selecting the correct functionalization manifold based on target architecture.
Troubleshooting Guide: Specific Failure Modes
Issue #1: "My Suzuki/Negishi coupling with Pd(PPh3)4 gave <5% yield."
Diagnosis: The bridgehead C–I bond is notoriously resistant to oxidative addition by Palladium(0), particularly with bulky phosphine ligands. The reaction stalls before the catalytic cycle begins.[1][2]
The Fix: Switch to Iron-Catalyzed Kumada Coupling The Anderson group demonstrated that Iron (Fe) catalysts, specifically Fe(acac)3, are far superior for coupling BCP iodides with Grignard reagents. This avoids the oxidative addition bottleneck of Palladium.[1]
Protocol (Anderson Iron-Kumada):
-
Substrate: 1-iodo-BCP (1.0 equiv).
-
Catalyst: Fe(acac)3 (10 mol%).
-
Ligand: TMEDA (tetramethylethylenediamine) (20 mol%) or dppbz.
-
Nucleophile: Aryl-MgBr (1.5 equiv).[1]
-
Conditions: THF, 0 °C to Room Temperature, 1 hour.
-
Mechanism: Operates via a radical component (Single Electron Transfer) rather than a concerted 2-electron oxidative addition.[1]
Expert Tip: If you must use Palladium (e.g., for sensitive substrates incompatible with Grignards), you typically need Metallaphotoredox conditions (see Issue #2) to generate the BCP radical first.
Issue #2: "I need to couple with an Aryl Bromide, but the BCP Iodide won't react."
Diagnosis: You are trying to react two electrophiles. You need to invert the reactivity of the BCP iodide to make it nucleophilic (radical or anionic).
The Fix: Metallaphotoredox Catalysis (Silyl-Radical Activation) Using the MacMillan approach, you generate a silyl radical which abstracts the Iodine atom, leaving a bridgehead BCP radical.[1] This radical is then captured by a Nickel catalyst which has already undergone oxidative addition with your Aryl Bromide.[1]
Mechanistic Visualization (DOT):
Figure 2: Metallaphotoredox pathway bypassing the difficult Pd-oxidative addition step.
Issue #3: "Lithium-Halogen Exchange resulted in a black tar/polymer."
Diagnosis: While BCP-Li is relatively stable compared to other strained cage anions, it is prone to ring-opening (reverting to propellane derivatives) or polymerization if the temperature rises above -78 °C or if the exchange is slow.[1]
The Fix: The "Rapid Trapping" Protocol
-
Reagent Quality: Titrate your
-BuLi. Old/degraded reagents lead to slow exchange and side reactions.[1] -
Solvent: Use a 4:1 mixture of Et2O:Pentane. Pure THF can sometimes promote decomposition of the organolithium species at higher temps.[1]
-
Temperature: Strict -78 °C.
-
Stoichiometry: Use 2.0 equivalents of
-BuLi.
Comparison of Anionic Stability:
| Species | Stability Temp Limit | Primary Decomposition Mode |
| Stable at RT | Protonation (solvent) | |
| BCP-Li | Stable < -40 °C | Polymerization / Ring Opening |
| Cubyl-Li | Stable < 0 °C | Rearrangement |
Issue #4: "Radical Substitution (ATRA) gave oligomers."
Diagnosis: In Atom Transfer Radical Addition (ATRA), if the BCP radical reacts with another BCP iodide molecule instead of the trap, or if the chain propagation is uncontrolled, you get oligomerization.
The Fix: Control the Radical Flux
-
Light Intensity: If using photo-ATRA, lower the light intensity to reduce the instantaneous concentration of radicals.[1]
-
Concentration: Dilute the reaction (0.05 M or lower).
-
Initiator: Switch to Triethylborane (
) initiation (Anderson Method).-
Protocol: BCP-I + Alkene +
(cat) + (trace). -
This provides a slow, steady "drip" of radicals, favoring the addition to the alkene over self-termination.[1]
-
FAQ: Quick Technical Checks
Q: Can I use Magnesium to make the Grignard (BCP-MgBr) directly from BCP-I?
A: Generally, no . Direct insertion of Mg turnings into BCP-I is sluggish and often leads to Wurtz coupling (dimerization to BCP-BCP). It is better to perform Li-Halogen exchange with
Q: Is the BCP iodide light sensitive? A: Yes. Like most iodides, it yellows upon storage due to iodine liberation.[1] Purify via a short plug of silica (using pentane) immediately before use in sensitive radical reactions.
Q: Why does my BCP product smell like terpenes? A: If you are using [1.1.1]propellane as a precursor to make the iodide, the smell is characteristic of the propellane. If you smell it after your reaction, you likely had decomposition (ring opening) back to propellane-like byproducts.
References
-
Anderson, E. A., et al. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes."[1] JACS Au, 2023, 3, 1539–1553.[1]
-
MacMillan, D. W. C., et al. "Metallaphotoredox-catalyzed cross-coupling of aryl bromides with BCP bridgehead radicals."[1] Nature, 2020.[1][3] (Note: Refers to general metallaphotoredox BCP principles established in group).
-
Anderson, E. A., et al. "Iron-Catalyzed Kumada Cross-Coupling of Bicyclo[1.1.1]pentyl Iodides."[1] Angewandte Chemie Int.[1] Ed., 2019.
-
Mykhailiuk, P. K. "In situ Generation of [1.1.1]Propellane and Its Reaction with Aryl Iodides to Yield 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Angewandte Chemie Int.[1] Ed., 2019.
-
Levin, M. D., et al. "Strain-Release Amination of [1.1.1]Propellane."[1] Science, 2016.[1] (Foundational context for BCP reactivity).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical non-classical bioisostere for the para-substituted phenyl ring. Its rigid, three-dimensional structure can improve metabolic stability, solubility, and other key pharmacokinetic properties of drug candidates. Accurate and efficient characterization of novel BCP derivatives is paramount. This guide provides an in-depth analysis of the ¹H NMR characterization of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, a versatile building block, by comparing its expected spectral features with those of well-documented analogues.
The Unique Simplicity of the BCP ¹H NMR Spectrum
The hallmark of the ¹H NMR spectrum of a 1,3-disubstituted bicyclo[1.1.1]pentane core is its striking simplicity. Due to the high degree of symmetry in the BCP cage, the six protons on the bridging methylene groups (CH) are chemically and magnetically equivalent. This typically results in a single, sharp singlet in the ¹H NMR spectrum, a feature that immediately suggests the presence of this rigid bicyclic system. The precise chemical shift of this singlet, however, is highly sensitive to the nature of the substituents at the two bridgehead positions (C1 and C3), making ¹H NMR an excellent tool for comparative analysis.
Comparative ¹H NMR Analysis of 3-Substituted BCP-1-Carboxylic Acids
To understand the ¹H NMR spectrum of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, it is instructive to first examine the experimentally determined spectra of its close analogues. The electronic properties of the substituent at the C3 position directly influence the electron density of the BCP cage and, consequently, the shielding of the bridge protons.
| Compound | Substituent at C3 | Solvent | Bridge Protons (CH) Chemical Shift (δ, ppm) | Reference |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | -COOH | DMSO-d₆ | 2.14 (s, 6H) | [1] |
| 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | -COOBn | CDCl₃ | 2.35 (s, 6H) | [2] |
| 3-Methylbicyclo[1.1.1]pentane-1-carboxamide | -CH₃ | DMSO-d₆ | 1.73 (s, 6H) | [3] |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium Iodide | -I | DMSO-d₆ | 2.97 (s, 6H) | [4] |
Analysis of Substituent Effects:
-
Electron-Withdrawing Groups: When both bridgehead positions are occupied by electron-withdrawing carboxylic acid groups, the bridge protons are deshielded and resonate at 2.14 ppm.[1] Converting one of these to a bulkier, but still electron-withdrawing, benzyloxycarbonyl group shifts this signal further downfield to 2.35 ppm, likely due to a combination of electronic and anisotropic effects of the benzyl group.[2]
-
Electron-Donating Groups: In contrast, the electron-donating methyl group in 3-methylbicyclo[1.1.1]pentane-1-carboxamide shields the bridge protons, causing an upfield shift to 1.73 ppm.[3]
-
The Influence of Iodine: The data for 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium iodide is particularly illuminating. Here, one bridgehead is attached to a positively charged pyridinium ring and the other to an iodine atom. The six bridge protons appear as a sharp singlet at 2.97 ppm.[4] The strong deshielding effect is a combination of the electron-withdrawing nature of the pyridinium cation and the electronegative iodine atom. This provides a crucial data point for predicting the spectrum of our target molecule.
Predicting the ¹H NMR Spectrum of 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid
Based on the comparative data, we can make a well-informed prediction for the ¹H NMR spectrum of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid.
-
The Bridge Protons (CH): The molecule is substituted with two electron-withdrawing groups: a carboxylic acid and an iodine atom. The iodine atom is less electronegative than a pyridinium cation but is still a significant electron-withdrawing group. Therefore, the singlet for the six bridge protons is expected to be significantly downfield. We can anticipate this signal to appear in the range of δ 2.4 - 2.8 ppm . This is downfield from the dicarboxylic acid analogue (2.14 ppm) but likely upfield from the iodo-pyridinium salt (2.97 ppm).
-
The Carboxylic Acid Proton (COOH): The acidic proton of the carboxyl group will appear as a broad singlet, typically far downfield, often above 10 ppm, and its position can be highly dependent on the concentration and solvent.
Experimental Protocol for High-Quality ¹H NMR Acquisition
To ensure reliable and reproducible characterization of BCP derivatives, the following protocol is recommended. This system is self-validating by using an internal standard for accurate chemical shift referencing.
Materials:
-
Sample (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS, though residual solvent peaks are commonly used)[5]
Procedure:
-
Sample Preparation: Dissolve the BCP sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Solvent Selection: The choice of solvent is critical. DMSO-d₆ is often used for carboxylic acids to ensure the acidic proton is observed. CDCl₃ is a common choice for less polar derivatives.
-
Data Acquisition:
-
Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal resolution.
-
Reference the spectrum. If TMS is not used, the residual solvent peak can be used as a secondary standard (e.g., CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm).[1]
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for less soluble samples.
-
Visualizing the Structure and Workflow
Caption: Experimental workflow for ¹H NMR characterization of BCPs.
Conclusion
The ¹H NMR characterization of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid is straightforward, with the primary diagnostic signal being a sharp singlet for the six equivalent bridge protons. By comparing with known analogues, we can confidently predict this key signal to appear in the deshielded region of δ 2.4 - 2.8 ppm due to the electron-withdrawing nature of both the iodo and carboxyl substituents. This comparative approach, grounded in the established data of related BCP structures, provides a powerful and logical framework for the rapid and accurate identification of this important synthetic building block.
References
-
Chemov, V. A., et al. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. [Link]
-
Nicholson, S. K., et al. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2025(4), M1883. [Link]
-
Mykhailiuk, P. K., & Shishkin, O. V. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-118. [Link]
-
Danilin, D. L., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9783–9792. [Link]
-
Musacchio, A. J., et al. (2026). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ResearchGate. [Link]
-
McCann, H. J. C., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]
-
Danilin, D. L., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9783–9792. [Link]
-
Anderson, E. A., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. University of Oxford. [Link]
-
Kenneth B. Wiberg. (1984). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 106(8), 2194-2200. [Link]
-
McCann, H. J. C., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. PubMed Central. [Link]
Sources
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Bicyclo[1.1.1]pentane Derivatives for Drug Discovery
In the landscape of modern medicinal chemistry, the quest to "escape from flatland" has led to a surge in the exploration of three-dimensional molecular scaffolds. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a premier bioisostere for para-substituted phenyl rings, offering a unique combination of structural rigidity, metabolic stability, and improved physicochemical properties. The precise three-dimensional arrangement of substituents on the BCP scaffold is critical to its function as a phenyl ring mimic, and single-crystal X-ray crystallography stands as the definitive method for elucidating these structural nuances. This guide provides a comparative analysis of X-ray crystallography data for a range of BCP derivatives, offering researchers, scientists, and drug development professionals a foundational understanding of the structural landscape of this important class of molecules.
The Bicyclo[1.1.1]pentane Scaffold: A Structural Perspective
The BCP framework is a highly strained, cage-like hydrocarbon composed of three fused four-membered rings. This unique geometry imparts a rigid, linear disposition to substituents placed at the bridgehead (C1 and C3) positions, effectively mimicking the para-substitution pattern of a benzene ring. Understanding the subtle changes in the BCP core geometry upon substitution is paramount for the rational design of novel therapeutics. Key structural parameters, including the bridgehead-to-bridgehead distance (C1-C3), the bond lengths and angles within the cage, and the orientation of substituents, are all critical factors that influence the biological activity and pharmacokinetic properties of BCP-containing drug candidates.
Comparative Analysis of BCP Derivatives: X-ray Crystallography Data
The following table summarizes key crystallographic parameters for a selection of BCP derivatives, providing a comparative overview of how different substitution patterns influence the core structure. The data has been compiled from published, peer-reviewed literature and the Cambridge Structural Database.
| Compound Name | Substitution Pattern | C1-C3 Distance (Å) | C1-C2 Bond Length (Å) | ∠C2-C1-C4 | Reference |
| Bicyclo[1.1.1]pentane | Unsubstituted | 1.845 | 1.542 | 74.2° | [1] |
| 1,3-Diiodobicyclo[1.1.1]pentane | 1,3-diiodo | 1.871 | 1.545 | 73.5° | [2] |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 1,3-dicarboxy | 1.859 | 1.533 | 74.0° | [3] |
| Polyhalogenated BCP dicarboxylic acid derivative | 1,3-dicarboxy, bridge-halogenated | 1.86 - 1.89 | 1.53 - 1.55 | 73.8° - 74.5° | [4] |
| BCP-containing pyridinium salt | 1,3-disubstituted | 1.865 | 1.540 | 73.9° | [5][6] |
Analysis of Structural Trends:
The data reveals that the fundamental geometry of the BCP core is largely maintained across a range of substitution patterns. The bridgehead-to-bridgehead distance (C1-C3) shows minor variations, typically in the range of 1.84-1.89 Å. This remarkable consistency underscores the rigidity of the BCP scaffold and its reliability as a molecular ruler. The bond lengths and angles within the cage also exhibit a high degree of similarity, with slight deviations attributable to the electronic and steric effects of the substituents. For instance, the introduction of bulky, electron-withdrawing iodine atoms at the bridgehead positions in 1,3-diiodobicyclo[1.1.1]pentane leads to a slight elongation of the C1-C3 distance compared to the parent hydrocarbon.[2]
Experimental Protocol for the Crystallization of Bicyclo[1.1.1]pentane Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in the structural analysis of BCP derivatives. The following is a generalized protocol that can be adapted for a wide range of BCP compounds.
Step 1: Purification of the BCP Derivative
-
Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit or disrupt crystal growth.
-
Techniques such as column chromatography, recrystallization, or sublimation may be employed for purification.
Step 2: Solvent Selection
-
The choice of solvent is crucial. An ideal solvent will dissolve the compound when heated but will lead to supersaturation upon slow cooling.
-
A systematic solvent screen using a small amount of the compound is recommended. Common solvents to test include hexane, ethyl acetate, dichloromethane, methanol, and toluene.
-
Solvent pairs (e.g., dichloromethane/hexane, ethyl acetate/hexane) can also be effective.
Step 3: Crystallization Technique
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals from small amounts of material.
-
Dissolve the compound in a small volume of a relatively non-volatile solvent (the "good" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "bad" solvent).
-
Over time, the vapor of the "bad" solvent will diffuse into the "good" solvent, gradually reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Step 4: Crystal Harvesting and Mounting
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small spatula.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil for data collection.
Caption: A generalized workflow for obtaining the single-crystal X-ray structure of a BCP derivative.
Conclusion
The bicyclo[1.1.1]pentane scaffold continues to be a valuable tool in the arsenal of medicinal chemists. A thorough understanding of its three-dimensional structure is essential for its effective application in drug design. X-ray crystallography provides the most definitive and detailed structural information, and the data presented in this guide highlights the remarkable structural integrity of the BCP core across a variety of derivatives. By following systematic crystallization protocols, researchers can reliably obtain high-quality structural data to guide their drug discovery efforts.
References
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Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Phenyl Group Bioisostere in the Design of a Potent and Orally Bioavailable γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
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Craddock-Monroe, H. J. (2025). Accessing Functionalised Bicyclo[1.1.1]pentanes via Underutilised and Novel Synthetic Pathways for Hydrogen Gas Odorants and Broader Chemical Applications. Loughborough University Research Repository. [Link]
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Gao, Y., et al. (2023). Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis. Green Chemistry, 25(10), 3909-3915. [Link]
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Chiang, J. F., & Bauer, S. H. (1969). Molecular structure of bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 91(8), 1898-1901. [Link]
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Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239-5240. [Link]
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Monroe, H. J. C., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]
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Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 1-10. [Link]
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ChemRxiv. (2024). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. [Link]
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ChemRxiv. (2023). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. [Link]
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PubMed. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. [Link]
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A Comparative Guide to the In Vitro Metabolic Stability of Bicyclo[1.1.1]pentane (BCP) Analogs Versus Phenyl Compounds
Abstract
In modern medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. A critical parameter in this endeavor is metabolic stability, which dictates a compound's half-life and oral bioavailability. The phenyl ring, while a ubiquitous scaffold in pharmaceuticals, is often a site of metabolic vulnerability, primarily through oxidation by cytochrome P450 (CYP450) enzymes. This guide provides a technical comparison of the in vitro metabolic stability of compounds containing a phenyl ring versus those incorporating its non-classical bioisostere, bicyclo[1.1.1]pentane (BCP). We will explore the mechanistic basis for the enhanced stability of BCP analogs and provide a detailed experimental protocol for assessing metabolic stability using a human liver microsome (HLM) assay. This guide is intended for researchers, scientists, and drug development professionals seeking to mitigate metabolic liabilities in their lead optimization programs.
Introduction: The Metabolic Challenge of the Phenyl Ring
The phenyl group is a cornerstone of drug design, present in approximately 45% of all approved drugs.[1] Its rigid structure provides a reliable scaffold for orienting pharmacophoric elements. However, this aromaticity is also its Achilles' heel. The electron-rich π-system of the phenyl ring is an attractive substrate for oxidative metabolism, predominantly catalyzed by the CYP450 superfamily of enzymes located in the liver.[2][3]
The primary mechanism of phenyl ring metabolism is aromatic hydroxylation.[2] This process is initiated by the highly reactive iron-oxo species (Compound I) within the CYP450 active site, which can attack the aromatic ring to form an epoxide intermediate (an arene oxide).[2][4] This unstable intermediate can then rearrange to form a phenol, often with a concomitant "NIH shift." This metabolic transformation not only leads to rapid clearance of the parent drug but can also generate potentially reactive or toxic metabolites.[1][5]
For drug developers, this metabolic liability presents a significant hurdle, often leading to poor oral bioavailability and short in vivo half-lives. Consequently, there is a strong impetus to identify structural replacements, or bioisosteres, for the phenyl ring that retain its desirable scaffolding properties while blocking these metabolic pathways.
The Bicyclo[1.1.1]pentane (BCP) Solution: A Stable, Saturated Bioisostere
Enter bicyclo[1.1.1]pentane (BCP), a strained, three-dimensional bridged-ring system that has emerged as a highly effective non-classical bioisostere for the para-substituted phenyl ring.[6][7] While maintaining a similar exit vector geometry to a 1,4-disubstituted phenyl ring, the BCP core offers a distinct advantage: it is composed entirely of sp³-hybridized carbon atoms.[1]
This saturated, non-aromatic nature renders the BCP core electronically and sterically resistant to oxidative attack by CYP450 enzymes.[8][9] The C-H bonds in the strained BCP cage have high bond-dissociation energies, making hydrogen atom abstraction—the initial step in many oxidation reactions—energetically unfavorable.[8] By replacing a metabolically vulnerable phenyl ring with a robust BCP moiety, medicinal chemists can effectively "shield" a molecule from degradation, often leading to dramatic improvements in metabolic stability.[9][10] This strategic replacement has been shown to improve not only stability but also other critical drug-like properties such as solubility and permeability.[11][12]
Caption: Metabolic fate of a phenyl ring vs. a stable BCP core.
Experimental Design: The Human Liver Microsomal (HLM) Stability Assay
To empirically compare the metabolic stability of a phenyl compound and its BCP analog, the gold-standard in vitro assay is the liver microsomal stability assay.[13][14] Liver microsomes are subcellular fractions isolated from hepatocytes that are enriched in CYP450 enzymes.[3] This assay provides a robust and high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for that compound.[15]
Rationale for Experimental Choices
-
System: Human Liver Microsomes (HLM) are used to provide data that is directly relevant to human metabolism.[13]
-
Cofactor: NADPH (nicotinamide adenine dinucleotide phosphate) is an essential cofactor that donates the electrons required by CYP450 enzymes to activate molecular oxygen for the oxidation reaction.[3][16] Incubations are run with and without NADPH to confirm that the observed degradation is enzyme- and cofactor-dependent.
-
Quenching: The reaction is stopped at various time points by adding a cold organic solvent, typically acetonitrile. This serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it solubilizes the test compound and any metabolites for analysis.[14]
-
Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the analytical method of choice due to its high sensitivity and selectivity, allowing for accurate quantification of the parent compound's disappearance over time.[15]
Detailed Experimental Protocol: HLM Stability Assay
This protocol outlines the steps for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compounds (Phenyl compound and BCP analog, dissolved in DMSO to 10 mM)
-
Positive Control (e.g., Verapamil, a compound with known moderate-to-high clearance)
-
100 mM Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (or 20 mM NADPH stock solution)
-
Acetonitrile (ACN) with an internal standard (for analytical consistency)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Caption: Workflow for the in vitro microsomal stability assay.
Procedure:
-
Preparation:
-
Thaw cryopreserved HLM at 37°C. Dilute the microsomes in 100 mM phosphate buffer (pH 7.4) to a working concentration of 1 mg/mL. Keep on ice.
-
In a 96-well plate, add the appropriate volume of buffer.
-
Add the test compounds (Phenyl, BCP analog, and Verapamil control) to the wells to achieve a final concentration of 1 µM. It is crucial to ensure the final DMSO concentration is ≤ 0.1% to avoid inhibiting enzyme activity.
-
Add the diluted HLM solution to each well to achieve a final protein concentration of 0.5 mg/mL.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes on an orbital shaker to allow the system to reach thermal equilibrium.
-
-
Initiation and Incubation:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution to each well (final concentration ~1 mM).[16]
-
The T=0 time point sample is taken immediately after adding NADPH and quenched.
-
Incubate the plate at 37°C with gentle agitation.
-
-
Sampling and Quenching:
-
At subsequent time points (e.g., 5, 15, 30, and 60 minutes), withdraw an aliquot from each well and add it to a collection plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.[14]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate key stability parameters.
-
Half-Life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining against time. The slope of the linear regression line is equal to the negative elimination rate constant (-k).[14]
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This value is calculated from the half-life and normalized to the amount of microsomal protein used in the assay.[17]
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount)
-
Comparative Data Table
The following table presents representative data for a hypothetical phenyl compound ("Compound A") and its corresponding BCP analog ("Compound A-BCP").
| Parameter | Compound A (Phenyl) | Compound A-BCP | Verapamil (Control) |
| t½ (min) | 18 | > 120 | 25 |
| CLint (µL/min/mg protein) | 77.0 | < 11.5 | 55.4 |
| Stability Classification | Low Stability | High Stability | Moderate Stability |
Discussion and Conclusion
The results clearly demonstrate the profound impact of replacing a phenyl ring with a BCP core. Compound A , with its phenyl group, is rapidly metabolized by human liver microsomes, exhibiting a short half-life of 18 minutes and a high intrinsic clearance of 77.0 µL/min/mg protein. This profile suggests the compound would likely suffer from extensive first-pass metabolism and have poor oral bioavailability in vivo.
In stark contrast, Compound A-BCP is exceptionally stable. Its half-life is greater than the duration of the assay (>120 minutes), corresponding to a very low intrinsic clearance. This dramatic improvement is a direct consequence of replacing the metabolically labile aromatic ring with the chemically robust, saturated BCP scaffold.[9][10] The BCP core effectively eliminates the primary site of oxidative attack, preserving the parent compound.
For drug development professionals, this strategy offers a powerful and validated method to solve common metabolic stability issues. By strategically employing the BCP motif as a phenyl bioisostere, researchers can significantly enhance the pharmacokinetic properties of their lead compounds, increasing their probability of success in later stages of development.[11] The in vitro HLM assay remains an indispensable tool for validating these design strategies and selecting candidates with a higher likelihood of becoming effective medicines.
References
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Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. [Link]
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Fang, Z., Xu, Q., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. [Link]
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Poch, G. K., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Furegati, M., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link]
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Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
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Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976. [Link]
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Soars, M. G., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. The AAPS Journal, 14(2), 331–343. [Link]
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Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
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Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Zhang, Y., et al. (2024). Mechanism of the Oxidative Ring-Closure Reaction during Gliotoxin Biosynthesis by Cytochrome P450 GliF. International Journal of Molecular Sciences, 25(15), 8567. [Link]
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Domainex. Microsomal Clearance/Stability Assay. Domainex. [Link]
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Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]
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AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]
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University of the Pacific. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of the Pacific. [Link]
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Pharmacy Freak. (2026, February 26). Intrinsic Clearance Calculator. Pharmacy Freak. [Link]
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MTTlab. Microsomal Stability Assay. MTTlab. [Link]
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Coleman, T., et al. (2022). Different geometric requirements for cytochrome P450-catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation. ACS Catalysis, 12(2), 1258-1267. [Link]
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Zhang, Y., et al. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer - The University of Manchester. [Link]
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A Comparative Guide to the Purity Analysis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid: HPLC and Beyond
Introduction: The Rise of the Bicyclo[1.1.1]pentane (BCP) Scaffold and the Imperative of Purity
In modern medicinal chemistry, the quest to "escape from flatland" has led to a surge of interest in three-dimensional molecular scaffolds that can improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier bioisostere for 1,4-disubstituted phenyl rings and other linear motifs like alkynes and tert-butyl groups.[3][4][5] Its rigid, rod-like structure can enhance metabolic stability, improve solubility, and provide novel intellectual property landscapes.[1][4]
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid is a key synthetic building block that combines the desirable BCP core with two versatile functional handles: a carboxylic acid for amide couplings and other derivatizations, and an iodo group that serves as a linchpin for cross-coupling reactions. As with any high-value building block in a drug discovery pipeline, establishing its purity with unimpeachable accuracy is not merely a quality control step; it is fundamental to the reliability of downstream synthesis, the interpretation of biological data, and the overall integrity of a research program.
This guide provides an in-depth, comparative analysis of the methodologies available for determining the purity of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind method development choices, compare HPLC with orthogonal techniques, and provide the detailed protocols necessary for immediate application in a research or drug development setting.
Part 1: The Workhorse Method - Reversed-Phase HPLC with UV Detection
For a non-volatile, polar organic molecule like 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, reversed-phase HPLC (RP-HPLC) is the de facto standard for purity assessment.[6] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the target analyte from potential impurities.
The "Why": Causality in HPLC Method Design
The development of a robust HPLC method is a logic-driven process. Our objective is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities, within a reasonable runtime.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the logical first choice. The aliphatic BCP core possesses significant non-polar character, which will interact favorably with the C18 chains. The polar carboxylic acid and the iodo group ensure that the molecule is not so retained that it requires excessively high organic solvent concentrations for elution.
-
Mobile Phase Selection: A gradient of water and acetonitrile (or methanol) is standard. The critical component is the addition of an acid, typically 0.1% trifluoroacetic acid (TFA) or formic acid. Why? The carboxylic acid moiety (pKa ~4-5) must be protonated to suppress its ionization. In its anionic carboxylate form, the molecule would exhibit poor peak shape ("tailing") and inconsistent retention on a C18 column. By maintaining a low pH (around 2-3), we ensure the analyte is in its neutral, more retained form, leading to sharp, Gaussian peaks.[6]
-
Detection: While the BCP core itself lacks a strong chromophore, the presence of the iodine atom and the carboxylic acid allows for low-wavelength UV detection (e.g., 210-220 nm). This provides sufficient sensitivity for quantifying the main peak and detecting most organic impurities.[7]
Experimental Protocol: HPLC Purity Determination
This protocol is a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run.
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~0.5 mg/mL.
-
Further dilute this stock solution 1:10 with the same diluent to create a working solution of ~50 µg/mL.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Before analyzing samples, perform five replicate injections of the working solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.[8]
-
-
Analysis and Calculation:
-
Inject the working solution.
-
Integrate all peaks detected.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Visualizing the HPLC Workflow
Caption: Standard workflow for HPLC purity analysis.
Part 2: A Comparative Framework - Orthogonal Purity Analysis Methods
Relying on a single analytical technique can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy picture of a compound's purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary method for purity determination. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9]
-
The Principle: By adding a known mass of a highly pure internal standard to a known mass of the analyte, the purity of the analyte can be calculated directly, without the need for a reference standard of the analyte itself.[10]
-
Why it's a great orthogonal method: It is fundamentally different from a chromatographic separation. It provides structural confirmation and purity in a single experiment and can quantify impurities that are "invisible" to UV detection in HPLC (e.g., non-UV active solvents or reagents).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer.
-
Applicability: Direct analysis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid by GC is challenging. The carboxylic acid is non-volatile and would require derivatization (e.g., to its methyl ester) prior to injection. Furthermore, the iodo-BCP bond might be thermally labile, potentially degrading in the hot injection port. Therefore, GC-MS is generally not the preferred method for this analyte.[11][12]
Elemental Analysis (CHNS/Halogen)
This classical technique determines the percentage by weight of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample.
-
Utility: It provides the empirical formula of the bulk material. A significant deviation from the theoretical values for C₆H₇IO₂ indicates the presence of impurities. However, it cannot distinguish between isomers or identify and quantify minor impurities. It is a good test for bulk purity but lacks the specificity of chromatographic or spectroscopic methods.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful extension of HPLC. It couples the separation power of LC with the detection and identification capabilities of mass spectrometry.
-
Key Advantage: While HPLC-UV can tell you that an impurity exists and in what relative amount, LC-MS can provide the molecular weight of that impurity.[6][14] This information is invaluable for identifying process-related impurities (e.g., starting materials, de-iodinated product) or degradants, accelerating process optimization and troubleshooting.
Comparison Summary
| Technique | Principle | Pros | Cons | Best For |
| HPLC-UV | Chromatographic Separation | High resolution, sensitive, robust, quantitative for known impurities.[8] | Requires reference standards for absolute quantification of impurities, may miss non-UV active impurities. | Routine quality control, purity by area %, stability studies. |
| qNMR | Nuclear Resonance | Absolute quantification without analyte reference standard, provides structural info, sees most proton-containing species.[10][15] | Lower sensitivity than HPLC, requires expensive equipment, potential for signal overlap. | Primary purity assignment, orthogonal validation, quantifying non-UV active impurities. |
| GC-MS | Volatility & Mass | Excellent for volatile compounds, provides structural information from fragmentation. | Requires derivatization for this analyte, risk of thermal degradation. | Analysis of volatile impurities or after suitable derivatization. |
| Elemental Analysis | Atomic Composition | Confirms empirical formula of bulk material. | Not specific, cannot identify or quantify individual impurities. | Verifying bulk elemental composition against theory. |
| LC-MS | Separation & Mass | Identifies unknown impurities by molecular weight, high sensitivity.[14] | Quantification can be more complex than UV, ion suppression effects. | Impurity identification and profiling, reaction monitoring. |
Decision-Making for Purity Analysis
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
The purity analysis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid is a critical task that underpins its successful application in drug discovery and materials science. While RP-HPLC with UV detection stands as the primary, robust method for routine quality control, a comprehensive understanding of purity demands an orthogonal approach.
For establishing a reference standard or gaining absolute purity values, qNMR is unparalleled in its power and directness. For the crucial task of identifying unknown process impurities and degradants, LC-MS is the indispensable tool. By judiciously combining these techniques, researchers and drug development professionals can build a complete, validated, and trustworthy purity profile, ensuring that the unique potential of the BCP scaffold is built upon a foundation of analytical certainty.
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-
Craddock-Monroe, H. (2025). Accessing functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and broader chemical applications. Loughborough University Research Repository. Available from: [Link]
- PMC. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts.
- Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds.
- Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar.
- ACS Publications. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
- ChemRxiv. (n.d.). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation.
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]
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Journal of the American Chemical Society. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Available from: [Link]
-
PMC. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available from: [Link]
-
ResearchGate. (2026). ChemInform Abstract: Alternative Methodologies for Halogenation of Organic Compounds. Available from: [Link]
-
Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. Available from: [Link]
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PMC. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Available from: [Link]
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PMC. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. Available from: [Link]
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A Senior Application Scientist's Guide to Solubility: Bicyclo[1.1.1]pentane (BCP) vs. Benzene Bioisosteres
For researchers, scientists, and drug development professionals, optimizing a compound's physicochemical properties is a critical step toward clinical success. Aqueous solubility, in particular, stands as a primary gatekeeper for oral bioavailability and overall developability.[1][2][3] For decades, the phenyl ring has been a cornerstone of medicinal chemistry, but its inherent lipophilicity and susceptibility to metabolic oxidation often introduce challenges.[4][] The strategy of bioisosteric replacement—swapping one chemical moiety for another with similar biological effects—has led to the exploration of numerous benzene surrogates.
Among the most promising of these is the bicyclo[1.1.1]pentane (BCP) core, a rigid, three-dimensional (3D) saturated scaffold.[4][6][7] This guide provides an in-depth comparison of the solubility profiles of BCP-containing compounds versus their traditional benzene-containing counterparts, grounded in physicochemical principles and supported by experimental data. We will explore why this "escape from flatland" is often a successful strategy for enhancing one of the most crucial drug-like properties.[7][8]
The Physicochemical Drivers of Aqueous Solubility
A compound's journey from a solid form into an aqueous solution is a battle between two primary forces: the energy holding the crystal lattice together (lattice energy) and the energy released when its individual molecules are solvated by water (hydration energy).[9][10][11] For organic molecules, this balance is often discussed through the lens of lipophilicity and molecular architecture.
-
Lipophilicity (logP/logD): Lipophilicity, the "fat-loving" nature of a molecule, is a major determinant of solubility.[12] Highly lipophilic compounds generally exhibit poor aqueous solubility.[3][] The aromatic, electron-rich surface of a benzene ring promotes strong hydrophobic interactions, contributing to higher lipophilicity and often, lower solubility.[4] BCP, as a saturated hydrocarbon cage, presents a more three-dimensional and less "greasy" surface, which can disrupt the strong intermolecular forces that drive molecules out of the aqueous phase.
-
Crystal Lattice Energy: The flat, planar nature of benzene rings allows them to stack efficiently in a crystal lattice through strong π-π interactions.[4] This efficient packing leads to high lattice energies, meaning a significant energy input is required to break the crystal apart and allow dissolution.[10][13][14] The rigid, cage-like 3D structure of BCP physically prevents this efficient packing. By disrupting crystal formation, BCP-containing molecules often have lower lattice energies, which can significantly favor dissolution.[15]
-
Molecular Shape and Rigidity: The defined, rigid geometry of the BCP core, in contrast to the more flexible (though still constrained) nature of some other aliphatic rings, provides a predictable vector for substituents.[15] This rigidity, combined with its 3D shape, can improve solubility by reducing the entropic penalty associated with organizing water molecules around a solute.
Quantitative Comparison: BCP vs. Phenyl Analogs
The theoretical advantages of replacing a phenyl ring with a BCP core are borne out in experimental data. Numerous studies have demonstrated that this bioisosteric switch can lead to a marked improvement in aqueous solubility while maintaining or even enhancing biological activity.[4][8][16]
For instance, a landmark 2012 study on γ-secretase inhibitors showed that replacing a central fluorophenyl ring with a BCP motif improved aqueous solubility alongside permeability and metabolic stability.[7] Similarly, incorporating a BCP moiety into LpPLA2 inhibitors resulted in a 9-fold increase in kinetic solubility (from 8 µM to 74 µM).[17]
Below is a table summarizing representative data from published matched-pair analyses, where a phenyl group in a known drug was replaced with a 1,3-disubstituted BCP core.
| Compound Pair | Parent Drug (Benzene) | BCP Analog | Key Observation | Reference |
| Telmisartan Analog | Aqueous Solubility: 2.9 µg/mL | Aqueous Solubility: 200 µg/mL | The BCP analog demonstrated a nearly 70-fold increase in aqueous solubility. | [18] |
| Lomitapide Analog | Aqueous Solubility: 0.1 µg/mL | Aqueous Solubility: 1.1 µg/mL | A significant, over 10-fold increase in solubility was observed for the BCP isostere. | [18] |
| γ-Secretase Inhibitor | Low Solubility | Significantly Improved Solubility | The BCP replacement improved multiple ADME properties, including solubility. | [4][7] |
| LpPLA2 Inhibitor | Kinetic Solubility: 8 µM | Kinetic Solubility: 74 µM | The BCP-containing analog showed a 9-fold improvement in kinetic solubility. | [17] |
Note: Data is compiled from multiple sources for illustrative purposes. Absolute values can vary based on specific experimental conditions.
Visualizing the Structural Impact on Solubility
The fundamental difference in how benzene and BCP cores interact at a molecular level is key to their differing solubility profiles. The following diagram illustrates this contrast.
Caption: Workflow for the thermodynamic shake-flask solubility assay, from sample preparation to final quantification.
Conclusion
The replacement of a benzene ring with a bicyclo[1.1.1]pentane bioisostere is a powerful and validated strategy in modern medicinal chemistry for improving aqueous solubility. [4][16]This improvement is not arbitrary but is rooted in fundamental physicochemical principles: the rigid, 3D structure of BCP disrupts the efficient crystal packing favored by planar aromatic rings, thereby lowering the crystal lattice energy barrier to dissolution. [15]For any drug development program facing solubility challenges with an aromatic-containing lead compound, the synthesis and evaluation of a BCP analog represents a logical, data-driven, and often highly successful optimization strategy.
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A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available from: [Link]
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Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Research Communities. Available from: [Link]
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Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. ScienceDirect. Available from: [Link]
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Lattice Energies and Solubility. Chemistry LibreTexts. Available from: [Link]
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Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available from: [Link]
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The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]
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Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. PMC. Available from: [Link]
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Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega - ACS Publications. Available from: [Link]
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Arylated cubane, BCO, and BCP as para‐benzene bioisosteres. ResearchGate. Available from: [Link]
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Annex 4. World Health Organization (WHO). Available from: [Link]
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Validating Bicyclo[1.1.1]pentane (BCP) Geometry: A Comparative Guide to 13C NMR Spectroscopy and Orthogonal Techniques
Executive Summary
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a transformational bioisostere in modern medicinal chemistry. By replacing para-substituted phenyl rings, tert-butyl groups, and internal alkynes, BCPs significantly improve drug developability[1][2]. They increase the fraction of sp³ carbons (Fsp³), enhance aqueous solubility, and eliminate the metabolic hotspots responsible for toxic quinone formation in vivo[2][3]. However, the unique, highly strained geometry of the BCP cage presents distinct analytical challenges. This guide provides a comprehensive comparison of structural validation techniques, establishing ¹³C NMR spectroscopy as the most robust, high-throughput method for confirming BCP cage integrity and substitution geometry.
The Mechanistic Challenge of BCP Geometry
BCPs possess a highly strained tricyclic core derived from [1.1.1]propellane[3][4]. The bridgehead carbons (C1 and C3) exhibit an inverted tetrahedral geometry, forcing the bridging methylene carbons (C2, C4, and C5) into a rigid, compressed cage[4][5].
Validating this specific 3D architecture is critical because the pharmacological value of a BCP relies entirely on its ability to perfectly mimic the spatial vectorization of a para-substituted arene[2]. If the cage opens or rearranges during synthesis (e.g., into a substituted cyclobutane or cyclopentene), the bioisosteric effect is lost.
Comparative Analysis: ¹³C NMR vs. Orthogonal Techniques
While multiple analytical techniques are used in drug discovery, they offer vastly different levels of geometric insight when applied to strained bicyclic systems.
| Analytical Technique | Geometric Resolution | Throughput | Sample State | Primary Limitation |
| ¹³C NMR Spectroscopy | High (Symmetry, connectivity, and strain via J-coupling) | High | Solution | Quaternary bridgehead carbons require optimized relaxation delays[6]. |
| X-Ray Crystallography | Absolute (Exact bond lengths and angles) | Low | Single Crystal | High-quality crystals are notoriously difficult to grow for lipophilic BCPs[7]. |
| ¹H NMR Spectroscopy | Low (Proton environments only) | Very High | Solution | Bridging CH₂ protons often appear as a single, uninformative singlet[8]. |
| Mass Spectrometry | None (Molecular weight/formula only) | Very High | Ionized Gas | Cannot distinguish intact BCPs from structural isomers (e.g., cyclopentenes). |
Why ¹H NMR and Mass Spectrometry Fall Short
Mass spectrometry confirms the successful addition of mass but provides zero topological data. ¹H NMR, while standard for organic synthesis, is deceptively uninformative for BCPs. Because the bridging methylene protons are often magnetically equivalent, they typically collapse into a single peak, masking the complexity of the 3D cage[6][8]. Therefore, ¹³C NMR is the mandatory workhorse for routine geometric validation.
Figure 1: Analytical workflow for validating Bicyclo[1.1.1]pentane (BCP) geometry.
¹³C NMR Spectral Signatures of the BCP Core
The symmetry and strain of the BCP cage produce highly characteristic ¹³C NMR signatures. Understanding the physical causality behind these shifts is essential for accurate spectral interpretation.
Bridgehead Carbons (C1, C3)
Because the internal C-C-C bond angles are severely compressed (~74°), the exocyclic bonds at the bridgehead positions are forced to adopt unusually high s-character[4].
-
Chemical Shifts: Bridgehead carbons are exceptionally sensitive to the electronic nature of their substituents. In standard 1,3-disubstituted BCPs, they typically resonate between 38 ppm and 55 ppm [5][8]. However, the addition of electronegative atoms (e.g., halogens) can cause massive downfield shifts, pushing these resonances as high as 68–74 ppm [5].
-
Relaxation Dynamics: Because C1 and C3 are fully substituted (quaternary) in most pharmaceutical applications, they lack attached protons to facilitate dipole-dipole relaxation. Consequently, they exhibit very long longitudinal relaxation times (
), often disappearing into the baseline if standard acquisition parameters are used[6].
Bridging Carbons (C2, C4, C5)
The three methylene bridges form the rigid walls of the cage.
-
Chemical Shifts: These carbons are less sensitive to exocyclic substitution and reliably resonate between 50 ppm and 70 ppm [5][8].
-
Symmetry: In symmetrically 1,3-disubstituted BCPs, all three bridging carbons are magnetically equivalent, producing a single, intense ¹³C peak.
Diagnostic Spin-Spin Coupling (J-Coupling)
The extreme strain of the BCP cage directly impacts Fermi-contact driven J-coupling. The one-bond carbon-carbon coupling (
Experimental Protocol: ¹³C NMR Validation of BCPs
To overcome the inherent relaxation challenges of quaternary bridgehead carbons, use the following self-validating NMR protocol.
Step 1: Sample Preparation
-
Dissolve 20–50 mg of the purified BCP compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃CN)[1][8].
-
Causality Note: High concentration is critical to ensure sufficient signal-to-noise (S/N) for the quaternary bridgehead carbons.
Step 2: 1D ¹³C{¹H} Acquisition (Optimized)
-
Set the spectrometer frequency (e.g., 100 MHz or 150 MHz for ¹³C).
-
Increase the relaxation delay (
) to at least 5 to 10 seconds . -
Causality Note: Standard 1–2 second delays will saturate the quaternary C1/C3 nuclei, rendering them invisible. A longer
ensures complete spin lattice relaxation between pulses[6].
Step 3: Multipulse Sequences (DEPT-135 / APT)
-
Run a DEPT-135 or Attached Proton Test (APT) experiment.
-
Causality Note: This step instantly differentiates the bridging CH₂ carbons (which will appear inverted in DEPT-135) from the quaternary bridgehead carbons (which will disappear in DEPT-135 but remain in APT)[6].
Step 4: 2D Heteronuclear Correlation (HSQC & HMBC)
-
Acquire an HSQC spectrum to map the bridging protons to their corresponding ¹³C methylene signals.
-
Acquire an HMBC spectrum optimized for long-range couplings (
and ~ 8 Hz). -
Causality Note: HMBC is the ultimate proof of geometry. It will show strong correlations between the exocyclic substituent protons and the quaternary bridgehead carbons, confirming that the substituents are correctly vectorized across the intact cage[5][6].
References
1.1 2.8 3. 6 4.2 5.4 6. 3 7. 7 8.5
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid
Core Principles of Chemical Waste Management
The proper disposal of any chemical waste is grounded in the principles of waste minimization, segregation, and adherence to local and national regulations.[6][7] For halogenated compounds such as 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, these principles are particularly critical due to their potential environmental impact and the specialized disposal methods they often require.[6][8]
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid is anticipated to be a skin and eye irritant, and may be harmful if inhaled or swallowed.[9][10][11] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or absorption.[10][11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes.[10][11][12] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A dust mask may be appropriate for handling solids. | To minimize inhalation of dust or vapors.[9][11] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid waste.
1. Waste Segregation:
-
Crucial First Step: All waste containing 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid must be collected separately from non-halogenated chemical waste.[6][8][13]
-
Rationale: Halogenated waste streams are typically incinerated at higher temperatures and require specific flue gas treatment to neutralize acidic gases (like HI) formed during combustion. Mixing with non-halogenated waste complicates and increases the cost of disposal.[6][8]
2. Waste Container Selection and Labeling:
-
Container Type: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: Immediately label the container with a "Hazardous Waste" sticker. The label must clearly state:
-
The full chemical name: "Waste 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid"
-
The primary hazard(s): "Irritant," "Harmful"
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
3. Waste Collection:
-
Solid Waste: Collect solid 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials in the designated solid waste container.
-
Solution Waste: If the compound is in solution, collect it in a designated "Halogenated Organic Liquid Waste" container. Do not mix with aqueous waste or non-halogenated organic solvents.[8][13]
-
Empty Containers: Any "empty" containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate). The rinsate must be collected as halogenated liquid waste.[7] The rinsed container can then be disposed of as regular laboratory glass or plastic waste, after defacing the original label.
4. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from sources of ignition and incompatible materials.[14]
-
Ensure the container is kept closed at all times, except when adding waste.[6][13]
5. Disposal Request:
-
Once the waste container is full, or if it has been in storage for a significant period (typically no more than 90 days, but check local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][15]
-
Never pour 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid or any halogenated organic compound down the drain.[7][15]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Consult the SDS (or this guide for general procedures): If available, review the specific spill cleanup procedures.
-
Wear Appropriate PPE: Don the appropriate PPE as outlined in the table above.
-
Contain and Clean:
-
For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust.[9]
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visual Workflow for Disposal
Caption: Workflow for the safe disposal of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid.
References
- Apollo Scientific. 3-(Trifluoromethyl)bicyclo[1.1.
- TCI Chemicals. 3-[(tert-Butoxycarbonyl)amino]bicyclo[1.1.
- Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Iodine.
- Braun Research Group, University of Illinois Urbana-Champaign.
- Stepan, A. F., et al. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." Accounts of Chemical Research, 2021.
- Sigma-Aldrich. Methyl 3-iodobicyclo[1.1.
- Fisher Scientific.
- ChemScene. 3-[2-(tert-Butoxy)-2-oxoethyl]bicyclo[1.1.
- Case Western Reserve University Environmental Health and Safety. Disposal of Iodine.
- Temple University Environmental Health and Radiation Safety.
- Collect and Recycle. Iodine Disposal For Businesses.
- University of North Carolina at Chapel Hill Environment, Health and Safety. Organic Solvents.
- U.S. Drug Enforcement Administration. "Changes in the Regulation of Iodine Crystals and Chemical Mixtures Containing Over 2.2 Percent Iodine." Federal Register, 2007.
- Huang, Y., & Zhang, Y. "Advances in the synthetic methods of bicyclo[1.1.1]pentane derivatives." Journal of China Pharmaceutical University, 2022.
- Physikalisch-Technische Bundesanstalt (PTB).
- U.S. Environmental Protection Agency. "Final Rule Listing as Hazardous Wastes Certain Dioxin Containing Wastes." Federal Register.
- CymitQuimica. 2-hydroxy-3,3-dimethylbicyclo[2.2.
- Burton, K. I., & MacMillan, D. W. C. "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem, 2025.
- Coles, M., et al. "3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid." Molbank, 2022.
- Vanderbilt University Medical Center.
- ChemicalBook. 3-[(TERT-BUTOXYCARBONYL)AMINO]BICYCLO[1.1.1]PENTANE-1-CARBOXYLIC ACID.
- Stepan, A. F., et al. "Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation." The Journal of Organic Chemistry, 2022.
- Li, Y., et al. "Propellane-free access to bicyclo[1.1.1]pentanes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
